3-[2-(Trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDVNFDGHHHPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916649 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94022-99-8 | |
| Record name | 2-(Trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[o-(α,α,α-trifluorotolyl)]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[2-(trifluoromethyl)phenyl]propanoic acid, a fluorinated aromatic carboxylic acid. The document details its synthesis, physicochemical properties, and available pharmacological information. The primary synthetic route involves the catalytic hydrogenation of 2-(trifluoromethyl)cinnamic acid. This guide presents detailed experimental protocols for the synthesis of both the target compound and its precursor. Physicochemical data is summarized in a structured table for clarity. While specific pharmacological data for the ortho-isomer is limited, the known biological activities of related arylpropanoic acid derivatives are discussed to provide context for potential research applications. This document aims to be a valuable resource for professionals in chemical synthesis and drug discovery.
Introduction
This compound (CAS No. 94022-99-8) is a member of the arylpropanoic acid class of compounds, characterized by a propanoic acid moiety attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a point of interest in medicinal chemistry and materials science. Arylpropanoic acids, as a class, are well-known for their pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the synthesis and properties of the specific ortho-trifluoromethyl isomer.
Synthesis
The most direct and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 2-(trifluoromethyl)cinnamic acid. This two-step synthesis is outlined below, starting from the preparation of the cinnamic acid derivative.
Synthesis of 2-(Trifluoromethyl)cinnamic Acid
The precursor, 2-(trifluoromethyl)cinnamic acid, can be synthesized via a Knoevenagel condensation reaction between 2-(trifluoromethyl)benzaldehyde and malonic acid, typically catalyzed by a base such as piperidine or pyridine.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of ethanol.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product fully.
-
Collect the crude 2-(trifluoromethyl)cinnamic acid by vacuum filtration and wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(trifluoromethyl)cinnamic acid as a white crystalline solid.
Synthesis of this compound
The saturation of the carbon-carbon double bond in 2-(trifluoromethyl)cinnamic acid is achieved through catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst.
Materials:
-
2-(Trifluoromethyl)cinnamic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite or a similar filter aid
Procedure:
-
In a hydrogenation vessel, dissolve 2-(trifluoromethyl)cinnamic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) to afford the final product as a white solid.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 94022-99-8 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | White solid/powder | [1][2] |
| Melting Point | 84-88 °C | [1][2] |
| Boiling Point | 266.9 °C at 760 mmHg | [2] |
| Density | 1.307 g/cm³ | [2] |
| Flash Point | 115.2 °C | [2] |
| InChI Key | YTDVNFDGHHHPEE-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)CCc1ccccc1C(F)(F)F | [1] |
Pharmacological Properties and Potential Applications
While specific pharmacological studies on this compound are not extensively reported in the public domain, the broader class of arylpropanoic acids is well-established for its anti-inflammatory, analgesic, and antipyretic properties. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
It is important to note that pharmacological data available for other isomers, such as 2-[3-(trifluoromethyl)phenyl]propanoic acid, indicate potential anti-inflammatory, analgesic, and even anticancer activities.[2] However, due to the principles of structure-activity relationships (SAR), the biological activity of the ortho-isomer may differ significantly.
The presence of the trifluoromethyl group at the ortho position is expected to influence the molecule's conformation and electronic properties, which could lead to a unique pharmacological profile. Further research is required to elucidate the specific biological targets and therapeutic potential of this compound. Its structural characteristics make it a candidate for screening in various drug discovery programs, particularly those targeting inflammatory pathways or other areas where arylpropanoic acids have shown utility.
Safety Information
Based on available safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]
Visualization of Synthetic Pathway
The overall synthetic workflow from the starting aldehyde to the final product is depicted below.
References
A Technical Guide to 3-[2-(Trifluoromethyl)phenyl]propanoic Acid: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 94022-98-8), a valuable chemical intermediate in the field of organic synthesis and pharmaceutical development. Due to the limited availability of detailed public data for this specific ortho-isomer, this document also leverages information from its closely related meta-isomer, 3-[3-(trifluoromethyl)phenyl]propanoic acid, to provide representative experimental protocols and a broader context for its application.
Physicochemical and Spectroscopic Data
The trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, enhancing lipophilicity and metabolic stability, which are desirable traits in drug candidates.[1] The properties of the ortho-isomer are summarized below, with data for the meta-isomer provided for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 94022-99-8 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2][3] |
| Molecular Weight | 218.17 g/mol | [2][3] |
| Appearance | White powder / solid | [2][3] |
| Melting Point | 84-88 °C | [2][3] |
| Boiling Point | 266.9 °C at 760 mmHg | [2] |
| Density | 1.307 g/cm³ | [2] |
| Purity | ≥ 97% | [3] |
Table 2: Comparative Physicochemical Properties of 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
| Property | Value | Source(s) |
| CAS Number | 585-50-2 | [4][5] |
| Molecular Formula | C₁₀H₉F₃O₂ | [5] |
| Molecular Weight | 218.17 g/mol | [4] |
| Appearance | White or colorless to yellowish powder | [4] |
| Melting Point | 35 °C | [4] |
| Boiling Point | 149 °C at 11 mmHg | [4] |
Role as a Versatile Chemical Intermediate
This compound is a valuable building block in organic synthesis. Its carboxylic acid functional group can undergo a variety of chemical transformations, including reduction, amidation, and esterification, to produce a range of downstream compounds. These transformations allow for the introduction of the 2-(trifluoromethyl)phenylpropyl moiety into more complex molecules, a common strategy in the design of bioactive compounds.
While specific, detailed synthetic applications in publicly available literature are scarce, the following diagram illustrates the potential of this intermediate for creating diverse molecular scaffolds.
A well-documented application for the related meta-isomer is its use as a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent.[4] This highlights the importance of the trifluoromethylphenylpropanoic acid scaffold in the development of pharmaceuticals.
Representative Experimental Protocol: Synthesis
Synthesis of 3-[3-(Trifluoromethyl)phenyl]propanoic Acid via Catalytic Hydrogenation
This method involves the reduction of the double bond in 3-Trifluoromethylcinnamic acid using a palladium on carbon (Pd/C) catalyst.
Materials:
-
3-Trifluoromethylcinnamic acid (1.0 eq)
-
Methanol (solvent)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
Protocol:
-
Dissolution: Dissolve 3-Trifluoromethylcinnamic acid (e.g., 100 g, 0.463 mol) in methanol (e.g., 1.0 L).
-
Reactor Setup: Transfer the methanol solution to a suitable hydrogenation reactor.
-
Catalyst Addition: Add the 5% Pd/C catalyst (e.g., 3 g) to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 1 kg/cm ² and maintain the temperature at 25°C. The reaction is typically stirred for about 10 hours or until hydrogen uptake ceases.
-
Work-up: Upon completion, safely vent the reactor. Filter the reaction mixture to remove the Pd/C catalyst, washing the catalyst with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the methanol solvent via distillation under reduced pressure to yield the crude 3-(3-trifluoromethylphenyl)propanoic acid. The reported yield for this step is nearly quantitative.[4]
-
Purification (Optional): A Chinese patent suggests that for higher purity, the crude product can be recrystallized from a non-polar solvent like petroleum ether or hexane to achieve purity levels >99.7%.
The Strategic Importance of the Trifluoromethyl Group in Drug Design
The inclusion of a trifluoromethyl (-CF₃) group is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule. Its unique electronic and steric characteristics can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical Effects:
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes). This often leads to a longer biological half-life.[1]
-
Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the acidity of nearby protons or engage in specific dipole-dipole or hydrogen bond interactions with a biological target, thereby increasing binding affinity and potency.
The following diagram illustrates the logical flow of how these properties contribute to the development of improved therapeutic agents.
References
A Deep Dive into the Structural Nuances of Trifluoromethylphenylpropanoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive structural analysis of the ortho-, meta-, and para-isomers of trifluoromethylphenylpropanoic acid. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the trifluoromethyl group, which can influence molecular conformation, lipophilicity, and metabolic stability. This document details the key analytical techniques employed for their structural elucidation, presents comparative data, and outlines detailed experimental protocols.
Introduction
The positional isomerism of the trifluoromethyl (CF3) group on the phenyl ring of phenylpropanoic acid derivatives dramatically impacts their three-dimensional structure and, consequently, their biological activity. Understanding these structural variations is paramount for rational drug design and the development of novel therapeutic agents. This guide explores the structural landscape of 2-(trifluoromethyl)phenylpropanoic acid, 3-(trifluoromethyl)phenylpropanoic acid, and 4-(trifluoromethyl)phenylpropanoic acid through the lens of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the electronic properties and lipophilicity of the phenylpropanoic acid scaffold. The position of this electron-withdrawing group influences the acidity of the carboxylic acid and the overall polarity of the molecule.
| Property | 2-(trifluoromethyl)phenylpropanoic acid | 3-(trifluoromethyl)phenylpropanoic acid | 4-(trifluoromethyl)phenylpropanoic acid |
| Molecular Formula | C₁₀H₉F₃O₂ | C₁₀H₉F₃O₂ | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol | 218.17 g/mol | 218.17 g/mol |
| Predicted pKa | ~4.3 | ~4.4 | ~4.5 |
| Predicted logP | ~2.8 | ~2.9 | ~2.9 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For trifluoromethylphenylpropanoic acid isomers, ¹H, ¹³C, and ¹⁹F NMR provide invaluable information about the chemical environment of each nucleus.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 2-(trifluoromethyl)phenylpropanoic acid (Predicted) | 3-(trifluoromethyl)phenylpropanoic acid | 4-(trifluoromethyl)phenylpropanoic acid |
| -COOH | 10-12 | ~12.0 | 10-12 |
| Aromatic-H | 7.2 - 7.6 (m) | 7.4 - 7.6 (m) | 7.3 (d), 7.5 (d) |
| -CH₂- (α) | 3.1 (t) | 3.0 (t) | 3.0 (t) |
| -CH₂- (β) | 2.7 (t) | 2.7 (t) | 2.7 (t) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-(trifluoromethyl)phenylpropanoic acid (Predicted) | 3-(trifluoromethyl)phenylpropanoic acid | 4-(trifluoromethyl)phenylpropanoic acid (Predicted) |
| -COOH | ~178 | ~179 | ~178 |
| -CF₃ | ~124 (q) | ~124 (q) | ~125 (q) |
| Aromatic C-CF₃ | ~128 (q) | ~131 (q) | ~130 (q) |
| Other Aromatic C | 126 - 140 | 123 - 142 | 125 - 145 |
| -CH₂- (α) | ~35 | ~35 | ~35 |
| -CH₂- (β) | ~30 | ~31 | ~30 |
Table 3: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm, referenced to CFCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2-(trifluoromethyl)phenylpropanoic acid | ~ -60 |
| 3-(trifluoromethyl)phenylpropanoic acid | ~ -62.5 |
| 4-(trifluoromethyl)phenylpropanoic acid | ~ -61 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural characterization. For carboxylic acids, common fragmentation patterns involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the C-C bond adjacent to the carbonyl group.[1] The presence of the trifluoromethyl group introduces unique fragmentation pathways.
Table 4: Key Mass Spectral Fragments (m/z)
| Fragment | 2-(trifluoromethyl)phenylpropanoic acid | 3-(trifluoromethyl)phenylpropanoic acid | 4-(trifluoromethyl)phenylpropanoic acid |
| [M]⁺ | 218 | 218 | 218 |
| [M-OH]⁺ | 201 | 201 | 201 |
| [M-COOH]⁺ | 173 | 173 | 173 |
| [C₇H₄F₃]⁺ (CF₃-tropylium) | 145 | 145 | 145 |
| [C₈H₆F₃]⁺ | 159 | 159 | 159 |
X-ray Crystallography
The crystal structure of 3,5-bis(trifluoromethyl)phenyl]propanoic acid reveals a monoclinic P21/c space group.[2] The propanoic acid side chain adopts a bent conformation, and the molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[2] It is anticipated that the individual isomers of trifluoromethylphenylpropanoic acid would also exhibit similar hydrogen bonding motifs, forming dimers in the solid state. The overall molecular packing and conformation will, however, be influenced by the position of the trifluoromethyl group.
Table 5: Predicted Crystallographic Parameters
| Parameter | 2-(trifluoromethyl)phenylpropanoic acid | 3-(trifluoromethyl)phenylpropanoic acid | 4-(trifluoromethyl)phenylpropanoic acid |
| Crystal System | Monoclinic/Orthorhombic | Monoclinic | Monoclinic/Orthorhombic |
| Space Group | P2₁/c or related | P2₁/c | P2₁/c or related |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonding (Dimer) | O-H···O Hydrogen Bonding (Dimer) | O-H···O Hydrogen Bonding (Dimer) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
Trifluoromethylphenylpropanoic acid isomer (ortho, meta, or para)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width 16 ppm, relaxation delay 1-2 s, 32-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width 220 ppm, relaxation delay 2-5 s, 1024 or more scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., -50 to -70 ppm).
-
Typical parameters: relaxation delay 1-2 s, 64-128 scans.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Materials:
-
Trifluoromethylphenylpropanoic acid isomer
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization (for improved volatility):
-
Dissolve ~1 mg of the isomer in 100 µL of the solvent.
-
Add 50 µL of BSTFA and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250 °C
-
Oven program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
Source temperature: 230 °C.
-
-
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the derivatized analyte. Identify the molecular ion peak and major fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.
Materials:
-
High-purity crystalline sample of the isomer
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[3]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Biological Relevance and Signaling Pathways
Phenylpropanoic acid derivatives are known to interact with various biological targets. For instance, they can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[4][5][6] The trifluoromethyl group is a common substituent in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7][8][9]
Potential Interaction with the PPAR Signaling Pathway
The following diagram illustrates a simplified representation of the PPAR signaling pathway, which could be a potential target for trifluoromethylphenylpropanoic acid isomers.
Experimental Workflow for Structural Analysis
The logical flow for a comprehensive structural analysis of these isomers is depicted below.
Conclusion
This technical guide provides a framework for the comprehensive structural analysis of ortho-, meta-, and para-trifluoromethylphenylpropanoic acid isomers. The presented data, while in some cases predictive due to the limited availability of experimental results for all individual isomers, highlights the significant influence of the trifluoromethyl group's position on the spectroscopic and structural properties of these molecules. The detailed experimental protocols offer a practical guide for researchers to conduct their own analyses. A thorough understanding of the structural nuances of these isomers is critical for the design and development of new chemical entities with tailored biological activities.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Fluorinated Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated phenylpropanoic acids represent a versatile class of compounds with a broad spectrum of pharmacological activities. The introduction of fluorine atoms into the phenylpropanoic acid scaffold significantly modifies their physicochemical properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the primary mechanisms of action for these compounds, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Cyclooxygenase (COX) enzyme inhibitors, and G-protein coupled receptor (GPCR) modulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanisms of Action
The pharmacological effects of fluorinated phenylpropanoic acids are primarily attributed to their interaction with three major classes of proteins: Peroxisome Proliferator-Activated Receptors (PPARs), Cyclooxygenase (COX) enzymes, and G-protein coupled receptors (GPCRs).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A significant number of fluorinated phenylpropanoic acids function as agonists of PPARs, which are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. There are three main subtypes of PPARs: α, γ, and δ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, and skeletal muscle.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.
-
PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and glucose homeostasis.
-
PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy expenditure.
Fluorinated phenylpropanoic acids can act as agonists for individual PPAR subtypes or as dual or pan-agonists, activating multiple subtypes simultaneously.[2][3] The fluorination of these molecules can enhance their binding affinity and transactivation activity.[2] Structurally, these compounds mimic endogenous fatty acid ligands of PPARs.[1]
Signaling Pathway for PPAR Agonism
References
- 1. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 3-[2-(trifluoromethyl)phenyl]propanoic acid
A comprehensive technical guide on the spectroscopic data of 3-[2-(trifluoromethyl)phenyl]propanoic acid, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Analysis of this compound
Introduction
Molecular Structure
Chemical Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol Structure:
Data Presentation
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | COOH |
| ~7.6-7.7 | d | 1H | Ar-H |
| ~7.4-7.5 | t | 1H | Ar-H |
| ~7.3-7.4 | t | 1H | Ar-H |
| ~7.2-7.3 | d | 1H | Ar-H |
| ~3.1-3.2 | t | 2H | Ar-CH₂ |
| ~2.7-2.8 | t | 2H | CH₂-COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178-180 | COOH |
| ~138-140 | Ar-C (quaternary) |
| ~132-133 | Ar-CH |
| ~128-130 (q) | C-CF₃ |
| ~127-128 | Ar-CH |
| ~126-127 | Ar-CH |
| ~124-126 (q) | CF₃ |
| ~33-35 | CH₂-COOH |
| ~28-30 | Ar-CH₂ |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700-1720 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1200-1350 | Strong | C-F stretch |
| ~1290-1310 | Medium | C-O stretch |
| ~1450-1600 | Medium | C=C stretch (Aromatic) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion) |
| 201 | [M-OH]⁺ |
| 199 | [M-H₂O-H]⁺ |
| 173 | [M-COOH]⁺ |
| 145 | [M-CH₂CH₂COOH]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR (typically >1024 scans).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-[2-(trifluoromethyl)phenyl]propanoic acid (CAS 94022-99-8). Due to the limited publicly available quantitative data for this specific compound, this document outlines established experimental protocols for determining these crucial physicochemical properties. Furthermore, it discusses the stability of structurally related compounds and explores a relevant signaling pathway where phenylpropanoic acid derivatives have shown activity, providing a broader context for its potential biological significance. All data is presented in structured tables, and experimental workflows are visualized using diagrams.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the compound's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and solubility. A thorough understanding of its solubility and stability is paramount for its application in research and development, particularly in areas such as chemical synthesis, formulation development, and biological screening.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94022-99-8 | N/A |
| Molecular Formula | C₁₀H₉F₃O₂ | N/A |
| Molecular Weight | 218.17 g/mol | N/A |
| Melting Point | 84-88 °C | N/A |
| Appearance | Solid | N/A |
Solubility Profile
Quantitative solubility data in various solvents is crucial for handling, formulation, and in vitro assay development. While specific values for this compound are not published, qualitative descriptions are available.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
For a comprehensive understanding, the following experimental protocol is recommended for determining the thermodynamic solubility of the compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Workflow for Thermodynamic Solubility Determination
Stability Profile
The stability of a compound under various environmental conditions is a critical parameter for determining its shelf-life and appropriate storage conditions. While specific stability data for this compound is lacking, information on its aldehyde precursor, 3-[2-(trifluoromethyl)phenyl]propanal, indicates that it is prone to oxidation to the corresponding carboxylic acid. This suggests that this compound is a stable oxidation product.
To comprehensively assess its stability, a forced degradation study is recommended.
Experimental Protocol: Forced Degradation Study
Forced degradation studies expose the compound to stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions:
-
Hydrolytic Stability: Incubate solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).
-
Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the solid compound and its solution to a controlled source of UV and visible light.
-
Thermal Stability: Store the solid compound at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal stability).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.
Forced Degradation Study Workflow
Potential Biological Relevance: Phenylpropanoic Acids and GPR40 Signaling
While no specific biological activity has been reported for this compound, some phenylpropanoic acid derivatives have been identified as agonists of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 is a potential therapeutic target for type 2 diabetes.
Activation of GPR40 in pancreatic β-cells by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The signaling cascade is initiated by the binding of the agonist to the GPR40 receptor, which is coupled to a Gq/11 protein. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca²⁺ concentration promotes the exocytosis of insulin-containing granules.
GPR40 (FFA1) Signaling Pathway
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound and provided detailed, standardized protocols for their experimental determination. While quantitative data for this specific molecule is sparse, the provided methodologies offer a robust framework for its characterization. The discussion of the GPR40 signaling pathway highlights a potential area of biological investigation for this class of compounds. Further experimental work is necessary to fully elucidate the physicochemical and biological properties of this compound.
Exploring the Medicinal Chemistry Landscape of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, derivatives of 3-[2-(trifluoromethyl)phenyl]propanoic acid have emerged as a promising class of compounds with potential applications in various therapeutic areas, particularly in the management of inflammation and pain. The strategic incorporation of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Rationale for the this compound Core
Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used medications like ibuprofen and naproxen.[1] The primary mechanism of action for many of these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1] The introduction of a trifluoromethyl (-CF3) group can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the acidity of the carboxylic acid moiety and modulate interactions with biological targets. The placement of the -CF3 group at the 2-position of the phenyl ring is of particular interest as it can induce specific conformational preferences that may lead to enhanced potency and selectivity for target enzymes or receptors.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core typically involves the modification of the carboxylic acid group to generate amides and esters. These modifications allow for the exploration of a wider chemical space and the fine-tuning of the compound's properties.
A general synthetic approach to amide derivatives involves the activation of the carboxylic acid, followed by coupling with a desired amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), or the use of acyl chlorides.
Esters can be readily prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.
Caption: General synthetic routes to amide and ester derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds, particularly those with the trifluoromethyl group at the 3-position, provide valuable insights into their potential biological activities. The primary therapeutic areas explored for these compounds include anti-inflammatory, analgesic, and anticancer applications.[2]
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Arylpropionic acids are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Studies on trifluoromethyl-pyrazole-carboxamides have demonstrated their potential as COX inhibitors.[3] For instance, certain derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes, with some exhibiting selectivity towards COX-2.[3] The development of selective COX-2 inhibitors is a key objective in anti-inflammatory drug discovery, as it is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Table 1: Cyclooxygenase Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives
| Compound | R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 4-Cl | 0.46 | 3.82 | 0.12 |
| 3d | 4-F | 5.61 | 4.92 | 1.14 |
| 3g | 4-OCH3 | 4.45 | 2.65 | 1.68 |
| Ketoprofen | - | 0.77 | 3.61 | 0.21 |
| Data adapted from a study on trifluoromethyl-pyrazole-carboxamides.[3] |
The data in Table 1 illustrates that modifications to the chemical structure can significantly impact both the potency and selectivity of COX inhibition.[3] For researchers working with this compound, this underscores the importance of synthesizing and testing a variety of amide and ester derivatives to identify candidates with optimal activity profiles.
Anticancer Potential
Emerging research suggests that some arylpropanoic acid derivatives may possess anticancer properties.[2] A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share a similar propanoic acid backbone, demonstrated significant antiproliferative activity against human lung adenocarcinoma cells (A549).[4]
Table 2: Antiproliferative Activity of Thiazole-Containing Propanoic Acid Derivatives against A549 Cells
| Compound | R-group | IC50 (µM) |
| 21 | H | 5.42 |
| 22 | Cl | 2.47 |
| 25 | H | 8.05 |
| 26 | Cl | 25.4 |
| Cisplatin | - | 11.71 |
| Data from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[4] |
These findings suggest that the 3-phenylpropanoic acid scaffold can be a valuable starting point for the development of novel anticancer agents. The mechanism of action for these compounds may involve various cellular pathways, and further investigation is warranted.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of Amide Derivatives
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
-
Dissolve the acyl chloride in anhydrous DCM and add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Caption: Workflow for the synthesis of amide derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The strategic placement of the trifluoromethyl group at the ortho position offers the potential for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. While research on this specific scaffold is in its early stages, the available data on related compounds strongly suggests that these derivatives are likely to exhibit significant anti-inflammatory and potentially anticancer activities.
Future research should focus on the synthesis and biological evaluation of a diverse library of amide and ester derivatives of this compound. Detailed structure-activity relationship studies are crucial to identify the key structural features that govern their biological activity and selectivity. Furthermore, elucidation of their mechanism of action, including their effects on various signaling pathways, will be essential for their rational design and development as next-generation therapeutic agents. The in-depth technical information provided in this guide serves as a solid foundation for researchers to embark on this exciting and promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-[2-(Trifluoromethyl)phenyl]propanoic Acid (CAS Number 94022-99-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, handling, and potential applications of 3-[2-(Trifluoromethyl)phenyl]propanoic acid, a compound of interest in pharmaceutical research and development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 94022-99-8 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 84-88 °C | [1][3] |
| Boiling Point | 266.9 °C at 760 mmHg | [1] |
| Density | 1.307 g/cm³ | [1] |
| Flash Point | 115.2 °C | [1] |
| Synonyms | 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid, Benzenepropanoic acid, 2-(trifluoromethyl)- | [1][2] |
Handling and Safety
As with any chemical substance, proper handling and safety precautions are paramount. The following information is derived from available safety data sheets.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
The hazard symbol associated with this compound is Xn (Harmful).[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
2-(Trifluoromethyl)cinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 2-(Trifluoromethyl)cinnamic acid in ethanol in a reaction vessel suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere at approximately 1 atmosphere.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 16-20 hours), carefully filter the mixture to remove the Pd/C catalyst.
-
Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether, n-hexane, or cyclohexane.
Biological Activity and Mechanism of Action
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that act as signaling molecules in a variety of physiological processes, including inflammation, pain, and fever.
The Cyclooxygenase (COX) Pathway and Inhibition
There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Inducible and its expression is upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.
By inhibiting COX enzymes, this compound is presumed to block the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various other prostaglandins and thromboxanes that mediate inflammation.
Potential Applications in Drug Development
Given its structural similarity to known NSAIDs and its trifluoromethyl moiety, which can enhance metabolic stability and potency, this compound is a compound of interest for the development of new anti-inflammatory and analgesic agents. It is also used as a reactant in the synthesis of small molecule inhibitors of anthrax toxin.[2] Further research is warranted to fully elucidate its pharmacological profile, including its selectivity for COX-1 versus COX-2, its efficacy in various models of inflammation and pain, and its pharmacokinetic and safety profiles.
Conclusion
This compound is a versatile building block with potential applications in drug discovery and development. Its presumed mechanism of action as a COX inhibitor places it within a well-understood class of therapeutic agents. This guide provides a foundational understanding of its properties and handling, which should aid researchers in its safe and effective use in the laboratory. Further investigation into its specific biological activities and the development of detailed experimental protocols will be crucial for realizing its full therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-[2-(Trifluoromethyl)phenyl]propanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-(Trifluoromethyl)phenyl]propanoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring can substantially enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] These properties make trifluoromethyl-substituted compounds valuable building blocks in the design of novel therapeutic agents. Arylpropanoic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2] This document provides detailed experimental protocols for the synthesis of this compound and outlines its potential applications in research and drug discovery, supported by available data and methodologies.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 94022-99-8 | |
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Molecular Weight | 218.17 g/mol | |
| Appearance | Solid (form may vary) | - |
| Purity | ≥ 97% (typical) |
Spectroscopic Data (Reference for similar compound, 3-[3-(trifluoromethyl)phenyl]propanoic acid)
| Technique | Data | Reference |
| ¹H NMR | Consistent with structure | [3] |
| ¹³C NMR | Available | [4] |
| Mass Spectrometry | Available | [5] |
Note: Specific spectroscopic data for the 2-trifluoromethyl isomer should be acquired upon synthesis and purification.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process:
-
Knoevenagel Condensation: Reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid to yield (E)-3-[2-(trifluoromethyl)phenyl]propenoic acid (2-trifluoromethylcinnamic acid).
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired this compound.
Protocol 1: Synthesis of (E)-3-[2-(Trifluoromethyl)phenyl]propenoic Acid
This protocol is based on the general principles of the Knoevenagel condensation.[1][6]
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (reagent grade)
-
Piperidine (catalytic amount)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash with cold water.
-
For purification, dissolve the crude product in a suitable solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (E)-3-[2-(trifluoromethyl)phenyl]propenoic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of (E)-2-(Trifluoromethyl)cinnamic acid is reported to be 205-207 °C.[7]
Protocol 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the cinnamic acid derivative obtained in Protocol 1.[8]
Materials:
-
(E)-3-[2-(Trifluoromethyl)phenyl]propenoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)
-
Celite or another filter aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve (E)-3-[2-(trifluoromethyl)phenyl]propenoic acid (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[9]
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Synthesis and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Anti-inflammatory Agents: Phenylpropanoic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[10] The title compound can be used as a scaffold to synthesize novel NSAID candidates with potentially improved efficacy and reduced side effects.[11]
-
Anticancer Agents: The trifluoromethylphenyl moiety is present in several anticancer drugs.[12] Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation. Studies on related phenylpropanoic acid derivatives have shown promising antiproliferative activity in lung cancer cell lines.[13]
-
Other Therapeutic Areas: The unique electronic properties conferred by the trifluoromethyl group can be exploited to design ligands for various biological targets, making this compound a versatile starting material for drug discovery programs in areas such as metabolic diseases and neurodegenerative disorders.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Potential Application in Drug Discovery
Caption: Logic flow for utilizing the title compound in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spectrabase.com [spectrabase.com]
- 5. massbank.eu [massbank.eu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 2-(Trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of in vitro assays relevant to the biological evaluation of 3-[2-(trifluoromethyl)phenyl]propanoic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuromodulatory effects. The following sections offer comprehensive methodologies for key assays, a summary of quantitative data for representative compounds, and visual diagrams of experimental workflows and associated signaling pathways.
Antiproliferative Activity Assessment using MTT Assay
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for screening potential anticancer agents. Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated significant, structure-dependent antiproliferative activity against various cancer cell lines, such as the human lung adenocarcinoma cell line A549. The presence of an oxime moiety on these derivatives has been shown to enhance their cytotoxic effects.[1]
Quantitative Data Summary:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.
| Compound ID | Structure | IC50 (µM) on A549 Cells |
| 21 | 3-{[4-(1-Hydroxyiminoethyl)phenyl][4-(4-methoxyphenyl)thiazol-2-yl]amino}propanoic acid | 5.42[1] |
| 22 | 3-{[4-(1-Hydroxyiminoethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid | 2.47[1] |
| 25 | 3-{[4-(1-Hydrazonoethyl)phenyl][4-(4-methoxyphenyl)thiazol-2-yl]amino}propanoic acid | 8.05[1] |
| 26 | 3-{[4-(1-Hydrazonoethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid | 25.4[1] |
| Cisplatin | Standard Chemotherapeutic | 11.71[1] |
Experimental Protocol: MTT Assay
Materials:
-
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Dilute the compounds to the desired concentrations in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Experimental Workflow:
References
Application Notes and Protocols for In Vivo Studies of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vivo applications of 3-[2-(trifluoromethyl)phenyl]propanoic acid analogs, drawing upon preclinical data from structurally related compounds. The following sections detail the therapeutic potential of these analogs in inflammation, pain, and oncology, supported by quantitative data from animal studies and detailed experimental protocols for key assays.
Anti-inflammatory and Analgesic Potential
Analogs of this compound have shown promise as anti-inflammatory and analgesic agents in various rodent models. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
The following tables summarize the in vivo efficacy of representative analogs in established models of inflammation and pain.
Table 1: Anti-inflammatory Activity of a Phenylpropanoic Acid Analog in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg, i.p.) | Time After Carrageenan | Paw Edema Inhibition (%) | Reference |
| Analog 1¹ | 10 | 1h | 25.3 | [1] |
| 2h | 30.1 | [1] | ||
| 3h | 35.8 | [1] | ||
| 20 | 1h | 33.7 | [1] | |
| 2h | 45.2 | [1] | ||
| 3h | 50.4 | [1] | ||
| 40 | 1h | 40.1 | [1] | |
| 2h | 55.8 | [1] | ||
| 3h | 62.3 | [1] | ||
| Diclofenac | 25 | 1h | 42.1 | [1] |
| 2h | 58.9 | [1] | ||
| 3h | 65.7 | [1] |
¹Analog 1: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
Table 2: Analgesic Activity of a Trifluoromethyl-Containing Benzoic Acid Analog ("Flusalazine") in Various Mouse Models [2]
| Model | Compound | Dose (mg/kg, p.o.) | Endpoint | % Inhibition / Effect |
| Acetic Acid-Induced Writhing | Flusalazine | 25 | Number of writhes | 50% |
| 100 | 75% | |||
| Aspirin | 300 | 60% | ||
| Indomethacin | 10 | 80% | ||
| Formalin Test (Late Phase) | Flusalazine | 25 | Paw licking time | Significant reduction |
| 100 | Significant reduction | |||
| Tail Immersion Test | Flusalazine | 25 | Tail withdrawal latency | Increased latency at 2h |
| 100 | Increased latency at 2h |
Experimental Protocols
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (analog of this compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac, 25 mg/kg)
-
Plethysmometer
-
Intraperitoneal (i.p.) or oral (p.o.) administration needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Group the animals (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).
-
Administer the test compound, reference drug, or vehicle via the desired route (e.g., i.p. or p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, and 3 hours post-injection (Vt).
-
Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vt - V₀.
This is a common model for screening peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to characteristic stretching and writhing movements. Analgesic compounds reduce the number of these writhes.
Materials:
-
Swiss albino mice (20-25 g)
-
0.6% (v/v) Acetic acid solution in distilled water
-
Test compound
-
Vehicle
-
Reference drug (e.g., Aspirin, 300 mg/kg)
-
Observation chambers
Procedure:
-
Acclimatize mice and fast them for at least 2 hours before the experiment.
-
Group the animals (n=6-10 per group).
-
Administer the test compound, reference drug, or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), administer 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 10-20 minutes.
-
Calculate the percentage of analgesic activity using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Caption: General workflow for in vivo anti-inflammatory/analgesic screening.
Anticancer Potential
Quantitative Data Summary
The following table presents in vitro data for structurally related propanoic acid derivatives, suggesting potential for in vivo studies.
Table 3: In Vitro Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 21 | A549 (Lung) | 5.42 |
| Derivative 22 | A549 (Lung) | 2.47 |
| Cisplatin | A549 (Lung) | >10 |
Experimental Protocol
This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound
-
Vehicle
-
Positive control (e.g., Cisplatin)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS or medium, potentially mixed with Matrigel, at a concentration of 1-10 x 10⁷ cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group).
-
Administer the test compound, vehicle, or positive control according to the desired schedule and route (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Workflow Diagram
Caption: Workflow for a typical xenograft efficacy study.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a therapeutic agent.
Quantitative Data Summary
The table below shows pharmacokinetic parameters for a selective androgen receptor modulator (SARM) bearing a trifluoromethyl-phenyl-propionamide structure, following oral administration in rats.
Table 4: Pharmacokinetic Parameters of a SARM Analog in Male Sprague-Dawley Rats after Oral Administration [3]
| Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (min) | T₁/₂ (min) | Bioavailability (%) |
| 1 | 1.4 | 48 | 203 | Complete |
| 10 | 11 | 84 | 173 | Complete |
| 30 | 20 | 336 | 266 | 57 |
Experimental Protocol
Principle: This study determines the plasma concentration-time profile of a compound after oral administration to assess its pharmacokinetic properties.
Materials:
-
Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Test compound
-
Dosing vehicle (e.g., PEG400/water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K₂EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Acclimatize catheterized rats and fast them overnight before dosing.
-
Prepare the test compound in the dosing vehicle at the desired concentrations.
-
Administer a single oral dose of the test compound via gavage.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and T₁/₂.
-
To determine oral bioavailability, a separate group of rats is administered the compound intravenously, and the resulting AUC is compared to the oral AUC.
Logical Diagram
Caption: Key processes in the pharmacokinetics of an orally administered drug.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid in the Synthesis of Cinacalcet: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet, a calcimimetic agent, is a crucial therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma. The synthesis of this complex molecule relies on key intermediates, with 3-[2-(trifluoromethyl)phenyl]propanoic acid and its structural isomers playing a central role in several synthetic strategies. This document provides detailed application notes and experimental protocols for the synthesis of Cinacalcet, focusing on the utilization of 3-[3-(trifluoromethyl)phenyl]propanoic acid, a closely related and commercially relevant starting material. The protocols outlined below detail the critical amidation and subsequent reduction steps to yield Cinacalcet. Additionally, an alternative synthetic pathway involving the reductive amination of 3-(3-trifluoromethylphenyl)propanal is presented, highlighting the evolution of synthetic strategies toward improved efficiency and sustainability.
Introduction
Cinacalcet, known chemically as (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, functions by allosterically modulating the calcium-sensing receptor (CaSR) in the parathyroid gland, thereby reducing the secretion of parathyroid hormone (PTH).[1] The synthesis of enantiomerically pure Cinacalcet is a key challenge in its commercial production. One established synthetic route involves the formation of an amide bond between a chiral amine, (R)-1-(1-naphthyl)ethylamine, and a carboxylic acid derivative, followed by the reduction of the amide to the corresponding amine. In this context, 3-[3-(trifluoromethyl)phenyl]propanoic acid serves as a critical precursor.
An alternative and more recent approach involves the reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine.[2][3][4] This method offers a more direct route to the final product.
Synthetic Pathways Overview
Two primary synthetic routes for Cinacalcet utilizing a trifluoromethylphenyl propanoic acid derivative or a related aldehyde are detailed below.
Route 1: Amidation of 3-[3-(Trifluoromethyl)phenyl]propanoic Acid followed by Reduction
This traditional pathway involves two main steps:
-
Amide Formation: 3-[3-(Trifluoromethyl)phenyl]propanoic acid is activated and then reacted with (R)-1-(1-naphthyl)ethylamine to form the corresponding amide, N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide.
-
Amide Reduction: The resulting amide is then reduced to yield Cinacalcet.
Route 2: Reductive Amination of 3-(3-Trifluoromethylphenyl)propanal
A more streamlined approach involves the direct reaction of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine under reductive conditions to form Cinacalcet.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Cinacalcet via Amidation and Reduction
Step 1: Synthesis of N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (Amide Intermediate)
This protocol is based on the general principles of amide bond formation.[5]
Materials:
-
3-[3-(Trifluoromethyl)phenyl]propanoic acid
-
Ethyl chloroformate
-
(R)-1-(1-naphthyl)ethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[3-(trifluoromethyl)phenyl]propanoic acid in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride intermediate.
-
In a separate flask, dissolve (R)-1-(1-naphthyl)ethylamine (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of the amine to the reaction mixture containing the mixed anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide.
Step 2: Reduction of the Amide to Cinacalcet
This protocol utilizes a common reducing agent for amide reduction.[5]
Materials:
-
N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous hydrochloric acid
-
Ethyl acetate
-
10% Sodium bicarbonate solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amide intermediate in anhydrous THF.
-
Cool the solution to 0-5°C.
-
Slowly add sodium borohydride (excess, e.g., 3-4 equivalents) in portions.
-
Add boron trifluoride etherate (excess, e.g., 2-3 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or stir at room temperature for an extended period (e.g., 20 hours), monitoring by TLC or HPLC.[5]
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 10% aqueous hydrochloric acid.
-
Reflux the mixture for 1-2 hours to ensure complete hydrolysis of any borane complexes.[5]
-
Cool the mixture to room temperature and add ethyl acetate.
-
Separate the organic layer and wash it with water, 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Cinacalcet free base.
-
The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.[2]
Protocol 2: Synthesis of Cinacalcet via Reductive Amination
This protocol is based on an improved and more direct synthesis of Cinacalcet.[2][3]
Materials:
-
3-(3-Trifluoromethylphenyl)propanal
-
(R)-(+)-1-(1-Naphthyl)ethylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with Pd/C or Rh/Al₂O₃)[1][2]
-
Solvent (e.g., Dichloromethane, Methanol, Ethanol)
-
Acetic acid (if using sodium triacetoxyborohydride)
Procedure using Sodium Triacetoxyborohydride:
-
In a round-bottom flask, dissolve 3-(3-trifluoromethylphenyl)propanal and (R)-(+)-1-(1-naphthyl)ethylamine (1.0-1.2 equivalents) in an anhydrous solvent like dichloromethane.
-
Add acetic acid (1.1 equivalents) to the mixture.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Cinacalcet free base.
-
Convert to the hydrochloride salt as described in Protocol 1.
Data Presentation
Table 1: Summary of Key Intermediates and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-[3-(Trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | 218.17 | Starting material for amidation |
| (R)-1-(1-Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | Chiral amine source |
| N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide | C₂₂H₂₀F₃NO | 371.40 | Amide intermediate |
| 3-(3-Trifluoromethylphenyl)propanal | C₁₀H₉F₃O | 202.17 | Key intermediate for reductive amination[6] |
| Cinacalcet | C₂₂H₂₂F₃N | 357.41 | Final Active Pharmaceutical Ingredient (API) |
| Cinacalcet Hydrochloride | C₂₂H₂₃ClF₃N | 393.87 | Salt form of the API[2] |
Table 2: Comparison of Synthetic Routes
| Feature | Route 1: Amidation and Reduction | Route 2: Reductive Amination |
| Starting Materials | 3-[3-(Trifluoromethyl)phenyl]propanoic acid, Chiral amine | 3-(3-Trifluoromethylphenyl)propanal, Chiral amine |
| Number of Steps | Two main steps (Amidation, Reduction) | One main step |
| Key Intermediate | Amide | Imine (formed in situ) |
| Reagents | Activating agents (e.g., Ethyl chloroformate), Reducing agents (e.g., NaBH₄/BF₃·Et₂O) | Reducing agents (e.g., NaBH(OAc)₃, Catalytic hydrogenation)[1][2] |
| Potential Yield | Generally good, but can be multi-step | Often higher overall yield due to fewer steps[2] |
| Process Safety | Use of boranes requires careful handling | Can utilize milder and safer reducing agents |
Visualizations
Caption: Synthetic Route 1: Amidation and Reduction.
Caption: Synthetic Route 2: Reductive Amination.
Conclusion
The synthesis of Cinacalcet is a well-established process with multiple effective routes. The use of 3-[3-(trifluoromethyl)phenyl]propanoic acid as a key starting material in the amidation-reduction pathway provides a reliable method for its production. However, the development of more convergent and efficient syntheses, such as the reductive amination of 3-(3-trifluoromethylphenyl)propanal, represents a significant advancement in the manufacturing of this important pharmaceutical. These application notes and protocols are intended to provide a comprehensive guide for researchers and professionals in the field of drug development and synthesis, enabling the efficient and reproducible production of Cinacalcet.
References
- 1. WO2010128388A2 - An improved process for the preparation of intermediate compounds useful for the preparation of cinacalcet - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Characterization of Trifluoromethylated Compounds: Detailed Application Notes and Protocols using HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylated compounds play a pivotal role in modern pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Accurate and robust analytical methodologies are therefore essential for the characterization, quantification, and quality control of these vital molecules. This document provides detailed application notes and experimental protocols for the characterization of trifluoromethylated compounds using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Trifluoromethylated Compounds
HPLC is a cornerstone technique for the separation, identification, and quantification of trifluoromethylated compounds in various matrices, from raw materials to biological samples.
Application Note: Reversed-Phase HPLC for the Analysis of Trifluoromethylated Active Pharmaceutical Ingredients (APIs)
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of trifluoromethylated APIs due to its versatility and applicability to a wide range of compound polarities. The introduction of a CF3 group can significantly impact the retention behavior of a molecule, often leading to increased retention on nonpolar stationary phases.
A typical RP-HPLC method for a trifluoromethylated API involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Table 1: Illustrative HPLC Method Parameters and Retention Times for a Series of Trifluoromethylated Analogs
| Compound | Structure | Retention Time (min) |
| Analog A | R-H | 5.2 |
| Analog B | R-CF3 | 8.7 |
| Analog C | R-CH3 | 6.1 |
Note: The data presented in this table are illustrative and will vary depending on the specific HPLC system, column, and experimental conditions.
Experimental Protocol: HPLC Method Development and Validation
This protocol outlines the steps for developing and validating a robust RP-HPLC method for the quantification of a trifluoromethylated compound.
1.2.1. Materials and Reagents
-
Trifluoromethylated compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Phosphoric acid or ammonium acetate (for buffering)
1.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Method Development Workflow
Caption: HPLC Method Development Workflow.
1.2.4. Detailed Protocol Steps
-
Standard and Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated compound standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
For drug products, accurately weigh and dissolve the formulation in a suitable solvent, followed by filtration to remove excipients.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze blank, placebo, and standard solutions to ensure no interference at the retention time of the analyte.
-
Linearity: Inject a series of at least five concentrations of the standard and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision:
-
Repeatability (Intra-day precision): Inject the standard solution multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Table 2: HPLC Method Validation Data Summary (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD%) | < 1.0% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Trifluoromethylated Compounds
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of trifluoromethylated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.
Application Note: ¹⁹F NMR for Structural Characterization
The chemical shift of a trifluoromethyl group in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment, providing valuable structural information. Generally, the ¹⁹F chemical shift of a CF3 group is observed in the range of -50 to -80 ppm relative to CFCl₃.
Table 3: Typical ¹⁹F NMR Chemical Shifts of Trifluoromethyl Groups in Different Chemical Environments
| Chemical Environment | Structure Example | ¹⁹F Chemical Shift (δ, ppm) |
| Aliphatic CF3 | R-CH₂-CF₃ | -65 to -75 |
| Aromatic CF3 (electron-donating group) | p-NH₂-C₆H₄-CF₃ | ~ -61 |
| Aromatic CF3 (electron-withdrawing group) | p-NO₂-C₆H₄-CF₃ | ~ -64 |
| CF3 attached to a carbonyl | R-CO-CF₃ | -75 to -80 |
Reference: CFCl₃ at 0 ppm.
Application Note: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
Quantitative ¹⁹F NMR (qNMR) is a powerful primary method for determining the purity of trifluoromethylated compounds without the need for a specific reference standard of the analyte. An internal standard with a known purity and a well-resolved ¹⁹F signal is used for quantification.
Caption: Quantitative ¹⁹F NMR (qNMR) Workflow.
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
2.3.1. Materials and Reagents
-
Trifluoromethylated analyte
-
High-purity internal standard (e.g., trifluorotoluene, α,α,α-trifluoro-m-toluic acid)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
2.3.2. Instrumentation
-
NMR spectrometer with a fluorine probe.
2.3.3. Detailed Protocol Steps
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the trifluoromethylated analyte into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 5 x T₁ (T₁ is the spin-lattice relaxation time of the slowest relaxing nucleus of interest). A long relaxation delay is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Advanced Techniques for Structural Elucidation
For complex trifluoromethylated molecules, a combination of 2D NMR techniques and mass spectrometry is often employed for unambiguous structure determination.
Application Note: 2D NMR for Structure Elucidation
2D NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for mapping the connectivity of the molecule.
-
HSQC: Identifies direct one-bond correlations between protons and carbons.
-
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
Caption: 2D NMR-based Structure Elucidation Workflow.
Application Note: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of drug metabolites, including those containing trifluoromethyl groups. The trifluoromethyl group can influence the fragmentation pattern in the mass spectrometer, providing clues for metabolite identification.
Table 4: Common Metabolic Transformations of Trifluoromethylated Compounds
| Metabolic Reaction | Mass Shift |
| Hydroxylation | +16 Da |
| Glucuronidation | +176 Da |
| N-dealkylation | Varies |
By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be determined.
Conclusion
HPLC and NMR spectroscopy are powerful and complementary techniques for the comprehensive characterization of trifluoromethylated compounds. HPLC provides robust methods for separation and quantification, while NMR, particularly ¹⁹F NMR, offers detailed structural information and an absolute quantification method. The protocols and application notes provided herein serve as a guide for researchers, scientists, and drug development professionals to establish reliable and efficient analytical workflows for this important class of molecules.
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 3-[2-(Trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.
This document provides a detailed guide for the development of novel anti-inflammatory agents derived from 3-[2-(trifluoromethyl)phenyl]propanoic acid. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] This makes this compound a promising scaffold for the generation of a new class of potent and selective anti-inflammatory compounds.
These application notes and protocols outline the synthesis of candidate compounds, followed by a comprehensive in vitro and in vivo screening cascade to identify and characterize promising leads.
Synthesis of Candidate Compounds
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a library of derivatives, primarily amides and esters.
General Protocol for Amide Synthesis using HATU
A series of N-substituted amides can be synthesized from this compound and various primary or secondary amines using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Protocol for Ester Synthesis using DCC
Ester derivatives can be prepared by the reaction of this compound with various alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure ester.
In Vitro Anti-inflammatory Screening
A battery of in vitro assays is essential for the initial screening and characterization of the synthesized compounds. This allows for the rapid identification of active compounds and elucidation of their potential mechanisms of action.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key target for many NSAIDs.
Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.
-
Add a solution of human recombinant COX-2 enzyme to the reaction mixture.
-
Add the test compound dissolved in DMSO to the enzyme solution and pre-incubate at 37 °C for 10 minutes.[4]
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction for a defined period (e.g., 2 minutes) at 37 °C.[4]
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the product (e.g., Prostaglandin E2) using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Nitric Oxide Synthase (iNOS) Inhibition Assay in Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production.
-
Incubate the cells for 24 hours at 37 °C in a humidified 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[5][6]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition and determine the IC50 values.
Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of the test compounds to inhibit heat-induced protein denaturation.
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Induce denaturation by heating the mixture at 70 °C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
Use diclofenac sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
Membrane Stabilization Assay
The stabilization of lysosomal membranes is an important mechanism of anti-inflammatory action, as it prevents the release of pro-inflammatory enzymes. This assay uses red blood cells (RBCs) as a model for lysosomal membranes.
Protocol:
-
Prepare a suspension of fresh human red blood cells in isotonic buffered saline.
-
For the heat-induced hemolysis assay , incubate the RBC suspension with the test compounds at 54 °C for 20 minutes.
-
For the hypotonicity-induced hemolysis assay , mix the RBC suspension with a hypotonic solution containing the test compounds and incubate at room temperature for 10 minutes.
-
Centrifuge the mixtures and measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Use a non-steroidal anti-inflammatory drug like indomethacin as a positive control.
-
Calculate the percentage of membrane stabilization.
Data Presentation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison of the anti-inflammatory potential of the synthesized derivatives.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) | iNOS Inhibition IC50 (µM) | Protein Denaturation Inhibition (%) at 100 µg/mL | Membrane Stabilization (%) at 100 µg/mL |
| Parent Compound | >100 | >100 | 15.2 ± 1.8 | 12.5 ± 2.1 |
| Amide Derivative 1 | 12.5 ± 1.1 | 25.3 ± 2.4 | 65.7 ± 4.5 | 58.9 ± 3.7 |
| Amide Derivative 2 | 8.2 ± 0.7 | 18.9 ± 1.9 | 72.1 ± 5.1 | 65.3 ± 4.2 |
| Ester Derivative 1 | 25.1 ± 2.3 | 45.8 ± 4.1 | 45.3 ± 3.9 | 38.6 ± 3.1 |
| Ester Derivative 2 | 18.9 ± 1.5 | 33.1 ± 2.9 | 55.8 ± 4.2 | 47.2 ± 3.8 |
| Diclofenac | 0.5 ± 0.05 | 15.6 ± 1.4 | 85.4 ± 6.2 | 75.1 ± 5.9 |
| Indomethacin | 0.8 ± 0.07 | 12.3 ± 1.1 | 82.1 ± 5.8 | 78.4 ± 6.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
In Vivo Anti-inflammatory Model
Compounds that demonstrate significant activity in the in vitro assays should be advanced to in vivo models to assess their efficacy in a whole-organism system.
Carrageenan-Induced Paw Edema in Rats
This is a well-established and reproducible model of acute inflammation.
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the test compounds orally or intraperitoneally at various doses. The vehicle (e.g., saline or a suspension agent) is administered to the control group. A standard NSAID (e.g., indomethacin) is used as a positive control.
-
After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Visualization of Key Signaling Pathways and Workflows
Understanding the molecular pathways involved in inflammation is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.
Caption: NF-κB Signaling Pathway in Inflammation.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Anticancer Candidates Using 3-[2-(Trifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer candidates derived from 3-[2-(trifluoromethyl)phenyl]propanoic acid. The inclusion of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable moiety in the design of new therapeutic agents. This document outlines a representative synthetic protocol for the preparation of amide derivatives, detailed methodologies for key biological assays to assess anticancer activity, and a summary of the signaling pathways often implicated in the mechanism of action of such compounds.
Rationale for Synthesis
The trifluoromethylphenyl propanoic acid scaffold serves as a versatile starting point for the development of novel anticancer agents. The carboxylic acid group can be readily modified to generate a diverse library of derivatives, such as amides and esters, allowing for the exploration of structure-activity relationships (SAR). The trifluoromethyl group's strong electron-withdrawing nature can significantly influence the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.
Synthesis of Novel Amide Derivatives
This section details a representative protocol for the synthesis of amide derivatives of this compound. This method can be adapted to produce a variety of analogs for screening.
General Reaction Scheme
The synthesis involves the coupling of this compound with a desired amine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).
Workflow for Amide Synthesis
Caption: A general workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of N-benzyl-3-[2-(trifluoromethyl)phenyl]propanamide (Representative Example)
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at 25°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3-[2-(trifluoromethyl)phenyl]propanamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Evaluation Protocols
This section provides detailed protocols for essential in vitro assays to determine the anticancer potential of the newly synthesized compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Workflow
Application Notes and Protocols for Studying the Anti-Proliferative Activity of Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-proliferative activity of chemical derivatives. The methodologies for key assays, including MTT, Sulforhodamine B (SRB), and colony formation, are presented. Additionally, protocols for investigating the mechanism of action through cell cycle analysis and Western blotting are included. This document also provides templates for data presentation and visualizations of relevant biological pathways and experimental workflows to guide researchers in their studies.
Introduction
The investigation of the anti-proliferative activity of novel chemical derivatives is a fundamental step in the discovery and development of new therapeutic agents, particularly in the field of oncology.[1] In vitro cell-based assays are essential for the initial screening of potential drug candidates, providing insights into their potency and mechanisms of action. This document outlines a comprehensive set of protocols to evaluate the ability of a compound to inhibit cell growth and to dissect the underlying molecular events.
It is crucial to differentiate between anti-proliferative and cytotoxic effects. Anti-proliferative activity refers to the inhibition of cell growth and multiplication, while cytotoxicity is the capacity of a compound to induce cell death.[1] Assays like MTT and SRB can indicate both, and further mechanistic studies are often necessary to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[1]
Key Signaling Pathways in Cell Proliferation
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulated signaling pathways.[2][3] Understanding how a derivative impacts these pathways is crucial for mechanism-of-action studies. Key pathways frequently implicated in cancer cell signaling include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism.[2][4][5]
-
Ras/MAPK Pathway: This cascade transmits signals from growth factors to regulate cell proliferation, differentiation, and survival.[2][3][4]
-
Wnt/β-catenin Pathway: This pathway plays a critical role in cell fate determination and proliferation.[2][5]
-
JAK/STAT Pathway: This pathway is involved in immune regulation and can contribute to tumorigenesis.[2]
Below is a generalized diagram of a signaling pathway often implicated in cancer cell proliferation.
A simplified diagram of common signaling pathways in cell proliferation.
Experimental Protocols
The following section provides detailed protocols for commonly used assays to determine the anti-proliferative activity of chemical derivatives.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity.[6][7] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[6][8]
Workflow of the MTT assay for determining cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO)[8]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the derivatives. Include vehicle-treated and untreated controls.[9]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Sulforhodamine B (SRB) Assay for Cell Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[12][13] It is a reliable and sensitive method for screening the cytotoxicity of compounds.[12]
Materials:
-
Appropriate culture medium
-
Fixation solution (e.g., 10% trichloroacetic acid)[14]
-
SRB dye solution (0.4% w/v in 1% acetic acid)[14]
-
Washing solution (1% acetic acid)[14]
-
Solubilization solution (10 mM Tris base)[14]
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the derivatives as described in the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold fixation solution to each well and incubate for 1 hour at 4°C.[12]
-
Washing: Remove the fixation solution and wash the wells three times with the washing solution.[12][14]
-
Staining: Add 45 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature in the dark.[12][14]
-
Washing: After incubation, quickly wash the wells four times with the washing solution to remove unbound dye.[12][14]
-
Solubilization: Add 200 µL of solubilization solution to each well and shake for 10 minutes.[12]
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm.[12]
Colony Formation Assay for Long-Term Proliferative Capacity
The colony formation assay, or clonogenic assay, assesses the long-term proliferative capacity of a single cell to form a colony.[15] This assay is particularly useful for evaluating the cytostatic versus cytotoxic effects of a compound.
Materials:
-
Cell culture medium
-
Trypsin-EDTA
-
6-well or 12-well plates
-
Fixation solution (e.g., 6% glutaraldehyde)[15]
-
Staining solution (e.g., 0.5% crystal violet)[15]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.
-
Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.[16][17]
-
Treatment: After 24 hours, treat the cells with various concentrations of the derivatives for a specified duration.
-
Incubation: Remove the treatment medium and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[15]
-
Fixation and Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with fixation solution for 10-15 minutes, and then stain with crystal violet for 10-30 minutes.[16]
-
Colony Counting: Wash the wells with water, air dry, and count the number of colonies (typically defined as a cluster of at least 50 cells).[15]
Cell Cycle Analysis by Flow Cytometry
Understanding a compound's effect on cell cycle progression is a key part of characterizing its anti-proliferative mechanism.[18] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]
Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[18] Incubate at -20°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 300-500 µL of PI staining solution.[18]
-
Analysis: Incubate in the dark for 15-30 minutes at room temperature before analyzing on a flow cytometer.[18] The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]
Western Blotting for Apoptosis and Cell Cycle Markers
Western blotting is a powerful technique to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.[20] This can provide further insight into the mechanism of action of the anti-proliferative derivatives.
Key Protein Markers:
-
Apoptosis: Cleaved caspases (e.g., caspase-3, -9), cleaved PARP, Bcl-2 family proteins.[20][21]
-
Cell Cycle: Cyclins, Cyclin-dependent kinases (CDKs) (e.g., Cdk2 pTyr15), p21, p27, Histone H3 pSer10.[22]
Procedure:
-
Protein Extraction: Lyse treated and control cells in an appropriate lysis buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data from the anti-proliferative assays should be summarized in clearly structured tables for easy comparison.
Table 1: Anti-proliferative Activity (IC50) of Derivatives in Different Cancer Cell Lines.
| Derivative | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 10.5 ± 1.2 |
| Derivative 2 | 5.8 ± 0.7 | 12.1 ± 1.5 | 4.2 ± 0.5 |
| Derivative 3 | > 100 | > 100 | > 100 |
| Positive Control | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |
Values are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Derivative X on Cell Cycle Distribution in Cell Line A.
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55.2 ± 3.4 | 25.1 ± 2.1 | 19.7 ± 1.9 |
| Derivative X (10 µM) | 68.5 ± 4.1 | 15.3 ± 1.8 | 16.2 ± 1.5 |
| Derivative X (25 µM) | 75.1 ± 4.5 | 10.2 ± 1.2 | 14.7 ± 1.3 |
Values are presented as mean ± standard deviation from three independent experiments.
By following these detailed protocols and data presentation guidelines, researchers can effectively evaluate the anti-proliferative activity of their derivatives and gain valuable insights into their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ossila.com [ossila.com]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Assessment of 3-[2-(Trtrifluoromethyl)phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed analytical methods and protocols for the rigorous purity assessment of synthesized 3-[2-(trifluoromethyl)phenyl]propanoic acid. The following methodologies are essential for ensuring the quality, consistency, and safety of this compound in research and drug development settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. A stability-indicating HPLC method is crucial for resolving the main component from any potential degradants.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general reversed-phase HPLC method that can be optimized for the specific analysis of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 50:50 (v/v) mixture. The exact ratio should be optimized to achieve good resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized compound in the same solvent as the standard to a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the analyte)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | ~ 5.8 min |
| Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% |
| Unknown Impurity 1 | 0.15% |
| Unknown Impurity 2 | 0.1% |
| Total Impurities | 0.45% |
Note: The above data is representative and may vary based on the synthesis route and purification process.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents or starting materials. Derivatization is often required to increase the volatility of the acidic analyte.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
Sample of synthesized this compound
Procedure:
-
Sample Derivatization:
-
Accurately weigh about 1-2 mg of the synthesized sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Compound Name | Match Factor (NIST) | Area % |
| 4.5 | Toluene (Residual Solvent) | 98 | 0.05% |
| 12.2 | Derivatized this compound | - | 99.9% |
| 15.8 | Unidentified Impurity 1 | - | 0.03% |
Note: This data is illustrative. The presence and identity of impurities will depend on the synthetic route.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same substance.[1][2] It relies on the direct relationship between the integrated signal area and the number of nuclei.[1]
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known purity (e.g., Maleic acid, Dimethyl sulfone)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized sample and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation: qNMR Purity Determination
| Parameter | Value |
| Analyte Signal (Integral, Protons) | Aromatic region (e.g., 1H) |
| Internal Standard (Maleic Acid) Signal (Integral, Protons) | Olefinic region (2H) |
| Mass of Analyte | 15.23 mg |
| Mass of Internal Standard | 14.88 mg |
| Purity of Internal Standard | 99.9% |
| Calculated Purity of Analyte | 99.2% |
Logical Relationship: qNMR Purity Calculation
Caption: Logic for qNMR Purity Calculation.
Chiral HPLC for Enantiomeric Purity
If the synthesis of this compound is not stereospecific or if it involves chiral reagents or catalysts, the final product may be a racemic mixture. Chiral HPLC is essential to separate and quantify the enantiomers.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic acid (optional, for peak shape improvement)
-
Racemic and enantiomerically enriched standards (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and an alcohol (e.g., IPA). A common starting point is 90:10 (v/v) n-hexane:IPA. A small amount of an acidic modifier (e.g., 0.1% TFA) can be added to improve peak shape.
-
Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Enantiomeric Excess (e.e.) Calculation:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.
Data Presentation: Chiral HPLC Analysis
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 10.2 | 12.5 |
| Area % | 98.5 | 1.5 |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{97.0%} |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[3][4] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[3]
Experimental Protocol: Forced Degradation
Stress Conditions:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 8 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
For each condition, prepare a sample of the synthesized compound.
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration.
-
Analyze the stressed samples by the developed HPLC method alongside an unstressed sample.
-
Use a DAD to check for peak purity of the main peak in the chromatograms of the stressed samples to ensure no co-eluting degradation products.
Data Presentation: Forced Degradation Results Summary
| Stress Condition | % Degradation | Number of Degradation Products | Peak Purity of Main Peak |
| 0.1 M HCl, 60°C, 8h | 8.5% | 2 | Pass |
| 0.1 M NaOH, 60°C, 4h | 12.2% | 3 | Pass |
| 3% H₂O₂, RT, 24h | 5.1% | 1 | Pass |
| Thermal (80°C, 48h) | 2.3% | 1 | Pass |
| Photolytic | 4.5% | 2 | Pass |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
References
Troubleshooting & Optimization
optimizing the synthesis of 3-[2-(trifluoromethyl)phenyl]propanoic acid for higher yield
Welcome to the technical support center for the synthesis of 3-[2-(trifluoromethyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you optimize your synthesis for a higher yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Reaction Optimization
Q1: I am planning to synthesize this compound. What are the most common synthetic routes?
A1: The most prevalent methods for synthesizing 3-arylpropanoic acids involve a two-step process: the formation of a cinnamic acid derivative followed by its reduction. For this compound, the likely precursor is 3-[2-(trifluoromethyl)phenyl]propenoic acid (2-trifluoromethylcinnamic acid). An alternative route is the oxidation of 3-[2-(trifluoromethyl)phenyl]propanal.
Q2: My catalytic hydrogenation of 2-trifluoromethylcinnamic acid is giving a low yield. What are the potential causes and solutions?
A2: Low yields during the hydrogenation of 2-trifluoromethylcinnamic acid can be attributed to several factors:
-
Catalyst Activity: The activity of your Palladium on carbon (Pd/C) catalyst may be low. Ensure you are using a fresh batch of catalyst. The catalyst loading is also critical; typically, 5-10 mol% is used.
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction. While atmospheric pressure using a hydrogen balloon can work, for more challenging substrates, a Parr hydrogenator at a slightly elevated pressure (e.g., 2-4 bar) may be more effective.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Most hydrogenations of this type are run at room temperature for 4 to 24 hours.
-
Solvent Choice: The choice of solvent can influence the reaction rate and catalyst activity. Ethanol and methanol are common choices for hydrogenations. Ensure you are using a solvent of appropriate purity.
Q3: I am observing side products in my hydrogenation reaction. What are they likely to be and how can I minimize them?
A3: A common side reaction is the partial or complete reduction of the trifluoromethyl (-CF3) group, especially under harsh conditions (high pressure or temperature). To minimize this:
-
Use Milder Conditions: Opt for lower hydrogen pressure and room temperature.
-
Catalyst Selection: Use a standard 10% Pd/C catalyst. More aggressive catalysts might increase the likelihood of -CF3 group reduction.
-
Monitor the Reaction: Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
Another potential issue is the stability of the starting aldehyde precursor, 3-[2-(trifluoromethyl)phenyl]propanal, which can oxidize to the target carboxylic acid upon exposure to air.[1]
Purification and Analysis
Q4: I am having trouble purifying the final product. What are the recommended methods?
A4: Purification of this compound can typically be achieved by:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A common solvent system to try is a mixture of ethyl acetate and hexanes, or ethanol and water. The ideal solvent will dissolve the compound when hot but not when cold.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a common mobile phase for separating carboxylic acids from less polar impurities.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a classic sign of impurities. The presence of residual solvent, unreacted starting material, or side products can cause this. Further purification is recommended. For a highly pure compound, you should observe a sharp melting point.
Q6: What analytical techniques are best for confirming the purity and identity of my product?
A6: A combination of techniques is recommended for a thorough analysis:
-
HPLC (High-Performance Liquid Chromatography): This is an excellent method for determining the percentage purity of your compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of similar phenylpropanoic acids via hydrogenation. These can be used as a starting point for optimizing your synthesis of the 2-(trifluoromethyl)phenyl derivative.
| Starting Material | Catalyst | Hydrogen Pressure | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| m-Trifluoromethylcinnamic Acid | 10% Pd/C | Micro positive pressure | Methanol | 16-20 | 81-85 | >99.7 |
| Cinnamic Acid | 5% Pd/C | 10 millibars | Ethanol | 0.5 | >95 | Not specified |
| Cinnamaldehyde | 5% Pd/C | 120 PSIG | Heptane | Not specified | Not specified for acid | >99 (after oxidation) |
Note: Data for m-trifluoromethylcinnamic acid is from patent CN104693020A[2]. Data for cinnamic acid and cinnamaldehyde are from analogous reactions and should be considered as a general guide.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3-[2-(Trifluoromethyl)phenyl]propenoic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
To a round-bottom flask, add 3-[2-(trifluoromethyl)phenyl]propenoic acid (1 equivalent).
-
Add a suitable solvent, such as ethanol or methanol (approximately 10-20 mL per gram of starting material).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
The flask is sealed with a septum and equipped with a magnetic stir bar.
-
-
Hydrogenation:
-
The flask is evacuated and backfilled with hydrogen gas three times.
-
A hydrogen-filled balloon is then attached to the flask to maintain a positive pressure of hydrogen.
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or HPLC until the starting material is no longer detectable (typically 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in hydrogenation.
References
Technical Support Center: Troubleshooting Common Issues in the Synthesis of Trifluoromethylated Compounds
Welcome to our technical support center for the synthesis of trifluoromethylated compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The strategic incorporation of the trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5]
This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Problems
Question: My trifluoromethylation reaction has a low yield or is not working at all. What are the common causes and potential solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors, including the quality of reagents, reaction conditions, and the nature of the substrate. Here are key areas to investigate:
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Reagent Quality and Stability:
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Trifluoromethylating Reagent: The purity and stability of your CF3 source are critical. For instance, the Ruppert-Prakash reagent (TMSCF3) is highly sensitive to moisture.[1][2] Togni's and Umemoto's reagents are generally more stable but can degrade over time.[6][7] Langlois' reagent is known for its stability.[6][8]
-
Solution: Use a fresh bottle of the reagent or purify the existing one if possible. Ensure storage conditions are appropriate (e.g., anhydrous, inert atmosphere).
-
-
Initiator/Catalyst Inactivity: Many trifluoromethylation reactions require an initiator or catalyst. For nucleophilic trifluoromethylation with TMSCF3, fluoride sources like TBAF or CsF are common initiators and are notoriously moisture-sensitive.[1]
-
Solution: Use a freshly opened bottle of the initiator, dry it under a high vacuum before use, or consider using less moisture-sensitive non-fluoride initiators like K₂CO₃ or K₃PO₄, especially in a solvent like DMF which can accelerate the reaction.[1]
-
-
-
Reaction Conditions:
-
Anhydrous Conditions: Many trifluoromethylation reactions, particularly those using nucleophilic reagents like TMSCF3, require strictly anhydrous conditions.[1]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency. For example, in some reactions with TMSCF3, DMF has been shown to be superior to THF.[1]
-
Solution: Screen different anhydrous solvents to find the optimal one for your specific substrate and reagent combination.
-
-
Temperature: The reaction temperature may need optimization. Some reactions proceed well at room temperature, while others may require heating or cooling.
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Solution: If the reaction is sluggish, consider gently heating it. Conversely, if side reactions are an issue, running the reaction at a lower temperature might be beneficial.
-
-
-
Substrate Reactivity:
-
Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylating agents, while electron-rich substrates are better suited for electrophilic reagents.[1][9]
-
Solution: If your substrate is unreactive, you may need to switch to a more powerful trifluoromethylating agent or a different class of reagent altogether (e.g., from nucleophilic to electrophilic).
-
-
Question: My reaction starts but then stalls before the starting material is fully consumed. What could be the problem?
Answer: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.
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Catalyst Deactivation: This is particularly common with moisture-sensitive catalysts.[1]
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Solution: As mentioned above, ensure strictly anhydrous conditions. It might also be necessary to add the catalyst in portions throughout the reaction.
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-
Inhibitors: Trace impurities in your starting material, reagents, or solvent can act as inhibitors.
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Solution: Purify your starting material and solvent before use. Use high-purity reagents.
-
-
Reagent Decomposition: The trifluoromethylating reagent itself might be decomposing under the reaction conditions over time.
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Solution: Consider adding the trifluoromethylating reagent slowly over the course of the reaction using a syringe pump.
-
Section 2: Byproduct Formation and Selectivity
Question: I am observing the formation of significant byproducts in my reaction. How can I improve the selectivity?
Answer: Byproduct formation is a common challenge and can often be addressed by carefully tuning the reaction conditions.
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Hydrotrifluoromethylation vs. Vinylic Trifluoromethylation: In reactions with alkenes using Togni's reagent, the formation of hydrotrifluoromethylation or vinylic trifluoromethylation products can be controlled by the choice of additives and solvent.[10]
-
Solution: The addition of K₂CO₃ in DMF can favor the hydrotrifluoromethylation product, while using tetra-n-butylammonium iodide (TBAI) in 1,4-dioxane can lead to the vinylic trifluoromethylation product.[10]
-
-
Formation of Silyl Enol Ether: When using TMSCF3 with enolizable ketones, the formation of a silyl enol ether byproduct can be a significant issue.[1]
-
Solution: This is often favored by certain catalysts. Optimizing the catalyst and reaction temperature can help minimize this side reaction.
-
-
Diyne Byproduct in Alkyne Trifluoromethylation: In the copper-mediated trifluoromethylation of terminal alkynes, the formation of a diyne byproduct can be a major issue.[11]
-
Solution: This can be suppressed by the slow addition of the alkyne substrate to the pre-generated CuCF3 complex using a syringe pump.[11]
-
Section 3: Reagent-Specific Issues
Question: I am using the Ruppert-Prakash reagent (TMSCF3) and facing issues. What are its main limitations?
Answer: While widely used, the Ruppert-Prakash reagent has several limitations:[2]
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Moisture Sensitivity: It is highly sensitive to moisture and requires strictly anhydrous reaction conditions.[1][2]
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Limited Substrate Scope: Its application is primarily limited to the nucleophilic trifluoromethylation of carbonyl compounds and imines.[2]
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Requirement for an Activator: It typically requires a stoichiometric or catalytic amount of a fluoride source or other base for activation.[2]
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Safety Concerns: TMSCF3 is volatile and flammable.[2]
Question: What are some common issues when working with electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents?
Answer:
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Togni's Reagents:
-
Umemoto's Reagents:
Section 4: Purification Challenges
Question: I am having difficulty purifying my trifluoromethylated product. What are some common strategies?
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high polarity or volatility.[15][16]
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Volatility: Smaller trifluoromethylated compounds can be volatile.
-
Solution: Take care during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating.
-
-
Chromatography:
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Flash Chromatography: This is a common method for purification.[1][16] Dry loading the crude product onto silica gel can be beneficial if it has poor solubility in the eluent.[15]
-
HPLC: For highly polar compounds that are difficult to retain on standard reversed-phase columns, consider using a polar-embedded or polar-endcapped column, or adding ion-pairing reagents to the mobile phase.[15]
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Data Presentation: Quantitative Data Summary
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde with TMSCF3
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) |
| TBAF | THF | 25 | 95 |
| CsF | THF | 25 | 88 |
| K₂CO₃ | DMF | 25 | 92 |
| K₃PO₄ | DMF | 25 | 90 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃ (1.5 mmol), Catalyst (5 mol%), Solvent (2 mL), 24 h. Data adapted from studies on fluoride and non-fluoride catalytic systems.[1]
Table 2: Optimization of Base for Trifluoromethylation of Chalcone with TMSCF3
| Base (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KHF₂ | CH₂Cl₂ | 25 | 12 | 52 |
| KOH | CH₂Cl₂ | 25 | 12 | 58 |
| t-BuOK | CH₂Cl₂ | 25 | 12 | 60 |
| Cs₂CO₃ | CH₂Cl₂ | 25 | 12 | 94 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL). Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[17]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3 and TBAF
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Glassware Preparation: Oven-dry all glassware (a round-bottom flask, stirrer bar, and syringe) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the round-bottom flask, add the aldehyde substrate (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere.
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Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF3, 1.5 mmol, 1.5 equiv.) to the solution via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[1]
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a Thiophenol using an Umemoto's Reagent
-
Reaction Setup: In a vial equipped with a magnetic stirrer bar, dissolve the thiophenol substrate (1.0 mmol) in a suitable solvent such as dichloromethane (DCE) or acetonitrile (MeCN) (5 mL).
-
Reagent Addition: Add the Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 mmol, 1.1 equiv.) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-12 hours. Some substrates may require gentle heating to proceed to completion.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the S-trifluoromethylated product.[18][19]
Visualizations
Troubleshooting Workflow for Low-Yield Trifluoromethylation
Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Classification of Trifluoromethylating Reagents
Caption: Classification of common trifluoromethylating reagents by their mechanism.
Simplified Experimental Workflow for Trifluoromethylation
Caption: A general experimental workflow for a typical trifluoromethylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Technical Support Center: Purification of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[2-(trifluoromethyl)phenyl]propanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. If prepared by the hydrogenation of 3-[2-(trifluoromethyl)phenyl]acrylic acid (cinnamic acid derivative), the primary impurities are the unreacted starting material and over-hydrogenated products where the aromatic ring is reduced. Specifically, you should look for:
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3-[2-(Trifluoromethyl)phenyl]acrylic acid: The starting material is a common impurity if the hydrogenation reaction is incomplete.
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3-[2-(Trifluoromethyl)cyclohexyl]propanoic acid: Over-reduction of the phenyl ring can lead to this saturated cyclohexyl derivative.
Q2: My purified this compound appears as an oil or fails to crystallize. What could be the issue?
A2: "Oiling out" is a common issue, especially when impurities are present that depress the melting point of the compound.[1] The trifluoromethyl group can also affect the crystal lattice formation. Here are some troubleshooting steps:
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Increase Solvent Volume: Your compound might be precipitating too quickly at a temperature above its melting point. Try dissolving the oil in more of the "good" solvent while heating, then allow it to cool slowly.[1]
-
Change Solvent System: The choice of solvent is critical. For aromatic carboxylic acids, consider solvent systems like hexane/ethyl acetate or toluene.
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Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. This can create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
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Reduce Impurity Load: High levels of impurities are a primary cause of oiling out.[2] Consider a preliminary purification step like column chromatography before attempting crystallization.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. The aldehyde precursor, 3-[2-(trifluoromethyl)phenyl]propanal, is particularly unstable and prone to oxidation to the corresponding carboxylic acid, so it requires more stringent storage conditions, such as refrigeration under an inert atmosphere.[3]
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing | High impurity levels depressing the melting point.[2] | Perform a pre-purification step (e.g., column chromatography). |
| Solution is too concentrated, leading to precipitation above the melting point. | Add more of the "good" solvent to the heated mixture and cool slowly.[1] | |
| Inappropriate solvent system. | Experiment with different solvent systems. A good starting point for aromatic acids is a non-polar/polar mixture like hexane/ethyl acetate. | |
| No crystals form upon cooling | Solution is not supersaturated (too much solvent). | Boil off some of the solvent to increase the concentration and allow it to cool again.[1] |
| Insufficient nucleation sites. | Scratch the inner surface of the flask with a glass rod or add a seed crystal. | |
| Low recovery after crystallization | The compound has significant solubility in the cold solvent mixture. | Place the flask in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. |
| Crystals are being lost during filtration. | Ensure you are using the correct filter paper porosity and that the crystals are fully precipitated before filtration. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of the desired compound from impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for this type of compound is a gradient of ethyl acetate in hexane. |
| Co-elution of impurities with similar polarity. | Try a different solvent system or a stationary phase with different selectivity (e.g., alumina).[4] | |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Streaking or tailing of the compound on the column | The compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid to the mobile phase to improve the peak shape of carboxylic acids. |
| The compound is interacting strongly with the silica gel. | Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the mobile phase if the compound is basic. | |
| Low recovery from the column | The compound is highly polar and is irreversibly adsorbed onto the silica gel. | Use a more polar eluent or switch to a reverse-phase column (C18) with a water/acetonitrile or water/methanol mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a method for the 3-isomer and is a good starting point.[5]
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).
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Addition of Anti-solvent: While the solution is still hot, slowly add a non-polar solvent in which the compound is less soluble (e.g., hexane or petroleum ether) until the solution becomes slightly cloudy.
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Clarification: Add a few drops of the hot "good" solvent (e.g., ethyl acetate) until the solution becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better yield, you can then place it in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent mixture.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data (for 3-isomer, for reference) [5]
| Recrystallization Solvent | Yield | Purity |
| Petroleum Ether/Normal Hexane/Cyclohexane | 81-85% | >99.7% |
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
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Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified acid.
Protocol 3: Purification of an Ester Derivative (e.g., Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate)
After an esterification reaction, the workup and purification are crucial.
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Aqueous Workup: Quench the reaction mixture and extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Column Chromatography: If the crude ester is not pure, it can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. Esters are less polar than their corresponding carboxylic acids, so they will elute with a lower percentage of ethyl acetate.[6]
Protocol 4: Purification of an Amide Derivative (e.g., N-benzyl-3-[2-(trifluoromethyl)phenyl]propanoamide)
The purification of amides often involves removing coupling reagents and their byproducts.
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Aqueous Workup: After the reaction, dilute the mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts. Follow with a wash with a saturated sodium bicarbonate solution and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Crystallization or Chromatography: The crude amide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If it is still impure, silica gel column chromatography with a hexane/ethyl acetate gradient is effective.[7]
Visualizations
Caption: A typical experimental workflow for the recrystallization of a solid organic compound.
Caption: A logical troubleshooting guide for when a compound "oils out" during crystallization.
Caption: A decision-making workflow for the purification of a crude amide derivative.
References
- 1. rsc.org [rsc.org]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. epfl.ch [epfl.ch]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. researchgate.net [researchgate.net]
stability issues and degradation pathways of 3-[2-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-[2-(trifluoromethyl)phenyl]propanoic acid. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability and degradation studies on this compound are limited in publicly available literature. Therefore, some information provided is based on general chemical principles, data from structurally similar compounds (e.g., isomers and the corresponding aldehyde), and standard practices for forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
While specific data is scarce, carboxylic acids are generally more stable than their corresponding aldehydes. The aldehyde precursor, 3-[2-(trifluoromethyl)phenyl]propanal, is known to be unstable at room temperature and susceptible to oxidation to form the carboxylic acid.[1] This suggests that this compound is a relatively stable compound under normal storage conditions. However, potential stability issues could arise under harsh environmental conditions.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] It should be kept away from incompatible substances, direct sunlight, and sources of ignition or heat.[2][4] When handling, appropriate personal protective equipment (PPE) such as gloves, and eye protection should be worn in a well-ventilated fume hood.[2][5]
Q3: What are the likely degradation pathways for this compound under forced conditions?
Based on the structure of the molecule and general principles of forced degradation studies, the following are potential degradation pathways.[6][7]
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Photodegradation: Exposure to UV or fluorescent light may induce degradation. The trifluoromethyl group and the aromatic ring can be susceptible to photolytic reactions.
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Thermal Degradation: Elevated temperatures can lead to decarboxylation (loss of CO2) or other decomposition reactions. Theoretical studies on other perfluorinated carboxylic acids suggest that thermal decomposition can lead to the formation of various smaller fluorinated compounds.
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Oxidative Degradation: While generally stable to oxidation, strong oxidizing agents (e.g., hydrogen peroxide) under harsh conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative cleavage products.
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Hydrolytic Degradation (pH instability): Carboxylic acids are generally stable to hydrolysis. However, at extreme pH values and elevated temperatures, reactions could potentially occur, although this is less likely compared to other functional groups. The C-F bonds of the trifluoromethyl group are generally stable, but extreme conditions could potentially lead to hydrolysis.
Q4: How can I detect and monitor the degradation of my sample?
Degradation can be monitored using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is the most common method for stability testing. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to visually check for the appearance of new, more polar, or less polar spots, which would indicate the formation of degradation products.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for separation and identification.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram after sample storage or stress testing. | Degradation of the compound. | 1. Confirm Peak Identity: If possible, use LC-MS to identify the molecular weight of the new peaks to get clues about the degradation product's structure. 2. Review Storage Conditions: Ensure the compound is stored as recommended (cool, dark, dry, tightly sealed). 3. Evaluate Stress Conditions: If conducting a forced degradation study, the appearance of new peaks is expected. The goal is to achieve 5-20% degradation to develop a stability-indicating method. |
| Change in physical appearance (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Re-analyze the sample: Use HPLC or another quantitative method to check for purity. 2. Dry the sample: If moisture absorption is suspected, dry the sample under vacuum. 3. Store with a desiccant: For long-term storage, consider storing the compound in a desiccator. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the stock solution leading to lower active concentration. | 1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have been stored at room temperature for extended periods. 2. Verify concentration: Use a validated analytical method to confirm the concentration of your stock solution before use. 3. Store solutions appropriately: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6][7] The following are general protocols that can be adapted for this compound. The goal is to achieve partial degradation (5-20%).
1. Acid and Base Hydrolysis:
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Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Treat the solution with 0.1 N HCl and 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.
2. Oxidative Degradation:
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Procedure: Prepare a solution of the compound (e.g., 1 mg/mL). Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Analysis: Analyze samples by HPLC at various time points.
3. Thermal Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C, or 105°C) in a calibrated oven.
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Analysis: Analyze the samples at various time points.
4. Photodegradation:
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Procedure: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
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Analysis: Analyze both the exposed and control samples at various time points.
Visualizations
Logical Workflow for Investigating Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
Potential Degradation Pathways (Hypothetical)
Caption: Hypothetical degradation pathways under forced conditions.
References
preventing oxidation of 3-[2-(trifluoromethyl)phenyl]propanoic acid during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-[2-(trifluoromethyl)phenyl]propanoic acid during storage.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound.
Q1: I am concerned about the stability of my sample of this compound during long-term storage. What are the primary degradation pathways?
A1: The primary degradation pathway of concern for this compound during storage is oxidation. While the molecule is generally stable under recommended storage conditions, exposure to certain environmental factors can promote oxidative degradation. The propanoic acid side chain, particularly the benzylic position, is a potential site for oxidation.
Q2: What are the ideal storage conditions to minimize oxidation?
A2: To minimize oxidation and ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage or for high-purity reference standards.
Q3: I have noticed a change in the appearance or analytical profile of my sample over time. How can I detect and confirm oxidation?
A3: Oxidation can lead to the formation of impurities. The most common degradation product is the corresponding benzoic acid derivative formed via oxidation of the propanoic acid side chain. You can detect degradation using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, particularly those with different retention times or Rf values, can indicate the presence of degradation products.
Q4: My analytical data suggests the presence of oxidative degradation products. What steps can I take to prevent this in the future?
A4: To prevent future oxidation, stringently follow the recommended storage conditions outlined in Q2. Additionally, consider the use of antioxidants. Phenolic compounds, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are commonly used to inhibit oxidation in organic molecules. However, the compatibility and effectiveness of any antioxidant with this compound would need to be experimentally verified for your specific application.
Q5: Are there any other factors besides oxygen and light that can accelerate the degradation of this compound?
A5: Yes, several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can significantly accelerate the rate of oxidative degradation.
-
Moisture: The presence of water can facilitate certain degradation pathways.
-
pH: Although generally stable, extremes in pH should be avoided during storage in solution.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can initiate and propagate degradation.
Data Presentation: Storage Condition Recommendations
The following table summarizes the recommended storage conditions to prevent the oxidation of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, a key driver of oxidation. |
| Light | Amber Vial or Dark Location | Protects the compound from photolytic degradation. |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated degradation pathways. |
| Purity of Storage Solvent | High-Purity, Anhydrous Solvents | Impurities in solvents can act as catalysts for degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2][3][4][5]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 70°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC to identify and quantify any degradation products.
Protocol 2: HPLC Method for the Analysis of this compound and its Oxidative Degradants
This protocol provides a general starting point for developing a specific HPLC method. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
Gradient elution may be necessary to separate the parent compound from its more polar degradation products. A suggested starting gradient is: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
References
Technical Support Center: Improving the Solubility of 3-[2-(trifluoromethyl)phenyl]propanoic Acid for Biological Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of 3-[2-(trifluoromethyl)phenyl]propanoic acid for reliable and reproducible biological assay results.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when preparing my stock solution or diluting it into aqueous assay buffer. What is causing this?
A: this compound is a poorly water-soluble compound. The trifluoromethyl group increases lipophilicity, making it challenging to dissolve in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent or buffer system. This is a common issue for many organic acids being prepared for biological assays.[1][2]
Q2: What are the initial steps I should take to improve the solubility of my compound?
A: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations. Key initial steps include:
-
Co-solvents : Prepare your stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol.[1][3]
-
pH Adjustment : As a carboxylic acid, the solubility of this compound is highly pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group, forming a more soluble salt.[1]
-
Optimize Dilution Protocol : Avoid single, large-step dilutions. Perform serial dilutions and ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.[4]
Q3: My compound is still precipitating even with DMSO and pH adjustment. What other methods can I try?
A: If initial methods are insufficient, you can explore more advanced solubilization techniques:
-
Surfactants : Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the compound, increasing its apparent solubility.[1][3]
-
Inclusion Complexation : Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic parts of the molecule, effectively increasing its aqueous solubility.[1][5]
-
Particle Size Reduction : While more applicable to solid formulations, reducing the particle size through techniques like sonication of a suspension can increase the dissolution rate.[1][5][6]
Q4: How do I choose the right solubilization strategy for my specific assay?
A: The choice of method depends on the tolerance of your biological assay to the excipients used. It is crucial to run vehicle controls to ensure that the chosen solvent, pH, surfactant, or cyclodextrin does not interfere with the assay's endpoint (e.g., cell viability, enzyme activity). Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a common challenge when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Troubleshooting Workflow:
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid | Benchchem [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of 3-[2-(trifluoromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-[2-(trifluoromethyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of this compound?
A1: The primary recommended methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or mass spectrometry detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2][3] For purity assessment and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool.[1]
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
A2: this compound is a carboxylic acid, which is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization, such as silylation or esterification, converts the carboxylic acid group into a less polar and more volatile derivative, making it suitable for GC-MS analysis.[4]
Q3: What are the potential challenges when analyzing trifluoromethyl-containing compounds like this one?
A3: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the compound's chemical properties.[5][6] This can affect chromatographic retention, ionization efficiency in mass spectrometry, and metabolic stability. For instance, the CF3 group can impact the acidity of the carboxylic proton and the overall lipophilicity of the molecule, which may require optimization of chromatographic conditions.
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A4: To enhance sensitivity in LC-MS/MS, several strategies can be employed. Optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial. Additionally, careful selection of the mobile phase and pH can improve ionization efficiency. Derivatization to a more easily ionizable form can also be considered.[7]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: An ideal internal standard should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. A deuterated analog of this compound would be an excellent choice. If a deuterated standard is unavailable, a structurally related compound with similar chromatographic behavior and ionization response can be used, such as a different isomer or a phenylpropanoic acid with a different substitution pattern.
Troubleshooting Guides
HPLC Method Refinement
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid group. - Reduce the sample concentration or injection volume. - Use a high-purity silica-based column or consider a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Low Sensitivity/Poor Response | - Suboptimal detection wavelength. - Inefficient ionization in LC-MS. | - Determine the UV maximum absorbance of the compound and set the detector accordingly.[1] - Optimize ESI source parameters. Try both positive and negative ion modes. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Column temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature.[8] - Flush the column regularly and replace it if necessary. |
| Co-elution with Impurities | - Insufficient chromatographic resolution. | - Optimize the mobile phase gradient or switch to an isocratic elution with a different solvent ratio.[1] - Try a column with a different selectivity. |
GC-MS Method Refinement
| Issue | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Incomplete derivatization. - Thermal degradation in the injector. | - Optimize the derivatization reaction (reagent, temperature, time). - Use a lower injector temperature or a gentler injection technique (e.g., splitless injection).[2] |
| Multiple Peaks for the Analyte | - Incomplete derivatization leading to multiple derivatives. - Presence of isomers. | - Ensure the derivatization reaction goes to completion. - Confirm the identity of each peak using mass spectral data. If isomers are present, ensure the chromatographic method can separate them.[9] |
| Poor Reproducibility | - Inconsistent derivatization. - Sample matrix effects. | - Use an internal standard that is added before the derivatization step. - Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components.[2] |
Experimental Protocols
HPLC-UV Method for Quantification
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point is a 50:50 mixture.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to the aromatic system's maximum absorbance (e.g., 210 nm or 254 nm).[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1][8]
GC-MS Method for Quantification (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing reagent and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting workflow for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Fluorinated Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of fluorination reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the scale-up of fluorinated intermediate synthesis.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield upon scaling up our fluorination reaction. What are the potential causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Reaction Monitoring: Implement rigorous in-process monitoring using techniques like GC-MS, LC-MS, or ¹⁹F NMR to ensure the reaction has gone to completion.[1][2] - Reaction Time/Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Gradually increase the reaction temperature, but be mindful of potential side reactions.[3] |
| Side Reactions | - Temperature Control: High reaction temperatures can promote elimination or other side reactions. Maintain a consistent and controlled temperature profile. Lower temperatures often favor substitution over elimination.[1] - Reagent Addition: Slow, controlled addition of the fluorinating agent can help manage exotherms and minimize side product formation.[1] |
| Reagent Degradation | - Moisture: Fluorinating agents can be sensitive to moisture, leading to hydrolysis and loss of reactivity. Ensure all reactants, solvents, and glassware are anhydrous.[1] - Reagent Quality: Use a fresh bottle of the fluorinating reagent, as they can degrade over time, especially if not stored under anhydrous conditions.[3] |
| Insufficient Reagent | - Stoichiometry: For sterically hindered substrates, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.[3] |
Troubleshooting Workflow for Low Yield
Issue 2: Purification Challenges
Question: We are struggling with the purification of our fluorinated intermediate at a larger scale. What are some effective purification strategies?
Answer: The unique properties of fluorinated compounds, such as altered polarity and solubility, can present purification challenges.[2] A multi-step purification strategy may be necessary.
Common Purification Techniques:
| Technique | Application Notes |
| Column Chromatography | A fundamental technique for separating reaction mixtures. Both normal-phase and reverse-phase chromatography can be effective for fluorinated compounds.[2] Consider specialized fluorinated stationary phases for enhanced selectivity.[4] |
| Preparative HPLC | Offers high resolution for purifying final compounds to a high degree of purity (>98%).[2] Specialized fluorinated HPLC columns can provide better separation of fluorinated molecules.[2] |
| Crystallization | An effective method for obtaining highly pure solid compounds.[2][5] Screening of various solvents and solvent systems is often required to find optimal crystallization conditions.[2] |
| Liquid-Liquid Extraction | Primarily used as a preliminary purification step to remove major impurities based on differential solubility between two immiscible liquid phases.[2] |
| Solid Phase Extraction (SPE) | Fluorinated SPE cartridges can selectively retain fluorous compounds, allowing for rapid separation from non-fluorous components.[4][6] |
Logical Flow for Developing a Purification Strategy
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling fluorinating agents at scale?
A1: Fluorinating agents are often highly reactive, corrosive, and toxic.[7][8] Key safety concerns include:
-
Reactivity: Many fluorinating agents can react violently with water, organic materials, and other chemicals.[7][8]
-
Toxicity: Inhalation of fumes can be harmful, and some agents can release toxic gases.[7]
-
Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract.[7] Hydrogen fluoride (HF), which can be generated from some fluorinating agents, is highly corrosive to glass and other materials.[8]
Q2: What engineering controls are essential for the safe scale-up of fluorination reactions?
A2: Robust engineering controls are critical for mitigating the hazards associated with fluorinating agents. These include:
-
Fume Hoods and Gas Cabinets: All work must be conducted in a properly functioning chemical fume hood or a dedicated ventilated gas cabinet.[9]
-
Ventilation: The laboratory should have a ventilation system with a minimum of an 8-fold hourly air exchange that does not recirculate exhaust air.[9]
-
Gas Monitoring: A continuous gas monitoring system with audible and visual alarms is necessary to detect leaks.[9]
-
Scrubber System: A wet gas scrubber is required to neutralize any unreacted or excess gaseous fluorinating agent before venting.[9]
-
Emergency Shutdown: An easily accessible emergency shutdown system for gas flow is crucial.[9]
Q3: What personal protective equipment (PPE) is required when working with fluorinating agents?
A3: Appropriate PPE is mandatory to prevent exposure.[10]
-
Eye and Face Protection: Tightly sealed safety goggles and a face shield are required.[9]
-
Hand Protection: Neoprene or other fluorine-resistant gloves should be worn. Always consult the glove manufacturer's compatibility chart.[9]
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential.[9]
-
Respiratory Protection: In case of a leak or emergency, a self-contained breathing apparatus (SCBA) must be available, and personnel must be trained in its use.[9]
Q4: What are the best analytical methods for monitoring the progress of a fluorination reaction?
A4: Several analytical techniques are suitable for monitoring fluorination reactions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for directly observing the formation of the C-F bond and the consumption of the fluorinating agent. ¹H and ¹³C NMR are also useful for assessing the overall reaction progress and purity.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight, allowing for the tracking of starting material consumption and product formation.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, GC-MS can be used to monitor reaction progress and identify byproducts.[1]
Experimental Protocols
General Protocol for Deoxyfluorination of an Alcohol
This protocol provides a general procedure for the deoxyfluorination of an alcohol using a reagent like diethylaminosulfur trifluoride (DAST). Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM).[3]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Reagent Addition: Slowly add the deoxyfluorinating agent (e.g., DAST, 1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel.[3] Maintain the temperature below -70 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring to quench any unreacted fluorinating agent.[1][3] Caution: This process is exothermic and may release gases. [10]
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method as determined by small-scale trials.[3]
Safety Protocol Workflow for Handling Gaseous Fluorinating Agents
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bia.si [bia.si]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. zjwintime.com [zjwintime.com]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize By-product Formation in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize by-product formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of trifluoromethylation reactions and their common by-products?
A1: Trifluoromethylation reactions can be broadly categorized into three main types: nucleophilic, electrophilic, and radical. Each has distinct mechanisms and common side reactions.
-
Nucleophilic Trifluoromethylation: This method typically employs reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, which delivers a CF₃⁻ equivalent. A common side reaction, especially with enolizable ketones, is the formation of silyl enol ethers. This occurs when the generated trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone.[1]
-
Electrophilic Trifluoromethylation: These reactions use reagents with a formal "CF₃⁺" group, such as Togni's or Umemoto's reagents.[2] Side reactions can arise from the decomposition of these reagents, especially at elevated temperatures, or from reactions with solvent or other nucleophiles present in the reaction mixture.[2][3]
-
Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃) from precursors like sodium triflinate (Langlois reagent).[2] A common challenge is controlling the selectivity of the radical addition, which can sometimes lead to a mixture of products or undesired side reactions with the solvent.[4]
Q2: My trifluoromethylation reaction has a low yield or is not proceeding. What are the likely causes?
A2: Low or no yield is a common issue that can stem from several factors:
-
Initiator/Catalyst Inactivity: Many initiators, particularly fluoride sources like TBAF used in nucleophilic trifluoromethylation, are highly sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and dry reaction conditions. For metal-catalyzed reactions, the catalyst may be deactivated.
-
Reagent Quality: The purity of the trifluoromethylating reagent can vary. If you suspect reagent degradation, it is advisable to use a fresh batch.[1]
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the stability of the reagents. Some electrophilic reagents require low temperatures to prevent decomposition, while other reactions may need heating to proceed efficiently.[2]
-
Incorrect Solvent or Base: The choice of solvent and base can be critical. For instance, in nucleophilic trifluoromethylation with TMSCF₃, polar aprotic solvents like DMF can significantly accelerate the reaction compared to THF.[1] A screening of bases may be necessary to find the optimal conditions for your specific substrate.[2]
Q3: I am observing the formation of a silyl enol ether by-product in my reaction with an enolizable ketone. How can I minimize this?
A3: The formation of silyl enol ether is a frequent competing reaction pathway with highly basic initiators.[1] This happens when the trifluoromethyl anion (CF₃⁻) acts as a base and deprotonates the ketone at the alpha-position. To minimize this, consider the following strategies:
-
Use a Less Basic Initiator: Switching to a milder, non-fluoride initiator can reduce the extent of deprotonation.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can favor the desired nucleophilic addition over deprotonation.
-
Change the Solvent: The choice of solvent can influence the basicity of the CF₃⁻ anion. Experimenting with different solvents may help to suppress the formation of the silyl enol ether.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive initiator/catalyst (e.g., moisture sensitivity of TBAF).[1] | Use a fresh, anhydrous initiator. For moisture-sensitive reactions, ensure all glassware is oven-dried and use anhydrous solvents. |
| Poor quality of the trifluoromethylating reagent.[1] | Use a new batch of the reagent from a reliable supplier. | |
| Suboptimal reaction temperature.[2] | Screen a range of temperatures. Some reactions require cooling to prevent reagent decomposition, while others need heat to proceed. | |
| Inappropriate solvent or base.[1][2] | Perform a solvent and base screen. For nucleophilic trifluoromethylation, consider switching from THF to DMF to accelerate the reaction. | |
| Formation of Silyl Enol Ether By-product (with enolizable ketones) | The initiator is too basic, leading to deprotonation.[1] | Switch to a less basic initiator system. |
| High reaction temperature favoring deprotonation. | Lower the reaction temperature to favor nucleophilic addition. | |
| Reaction Stalls Before Completion | Catalyst deactivation due to moisture or other impurities.[1] | Ensure strictly anhydrous conditions. Purify reagents and solvents if necessary. |
| Insufficient catalyst loading.[1] | Optimize the catalyst loading; a higher loading may be required for less reactive substrates. | |
| Formation of Multiple Products in Radical Trifluoromethylation | Lack of selectivity in radical addition.[4] | Modify the reaction conditions (e.g., solvent, temperature, additives) to improve selectivity. Consider using a different radical initiator. |
| Decomposition of Electrophilic Trifluoromethylating Reagent | Reaction temperature is too high.[2] | Run the reaction at a lower temperature. Some hypervalent iodine reagents are thermally sensitive. |
Quantitative Data Summary
Table 1: Effect of Catalyst on the Trifluoromethylation of Benzaldehyde
| Catalyst (5 mol%) | Solvent | Temperature | Yield (%) |
| TBAF | THF | Room Temp. | >95 |
| CsF | DMF | Room Temp. | 90 |
| K₂CO₃ | DMF | Room Temp. | 85 |
| K₃PO₄ | DMF | Room Temp. | 88 |
| Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), Solvent, Room Temperature. Data adapted from studies on fluoride and non-fluoride catalytic systems.[1] |
Table 2: Optimization of Base for the Trifluoromethylation of Chalcone
| Base (0.04 mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KHF₂ | Toluene | 25 | 12 | 52 |
| KOH | Toluene | 25 | 12 | 55 |
| t-BuOK | Toluene | 25 | 12 | 60 |
| Cs₂CO₃ | Toluene | 25 | 12 | 94 |
| Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ and TBAF
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF) to an oven-dried flask.
-
Addition of Reagent: Add trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv) to the solution.
-
Initiation: Cool the solution to 0 °C in an ice bath.[1] Add a solution of tetrabutylammonium fluoride (TBAF) (0.1 equiv in THF) dropwise to the stirred reaction mixture using a syringe.[1]
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is often rapid.[1]
-
Quench and Work-up: Once the starting material is consumed, quench the reaction with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]
Visualizations
Caption: A typical experimental workflow for nucleophilic trifluoromethylation.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
detecting and characterizing impurities in 3-[2-(trifluoromethyl)phenyl]propanoic acid samples
Welcome to the technical support center for the analysis of 3-[2-(trifluoromethyl)phenyl]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the detection and characterization of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can originate from various stages, including the synthesis process, degradation, and storage. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.
-
Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from side reactions. A plausible synthesis route for this compound involves the oxidation of 3-[2-(trifluoromethyl)phenyl]propan-1-ol. In this case, potential impurities could include the starting alcohol and the intermediate aldehyde, 3-[2-(trifluoromethyl)phenyl]propanal.
-
Degradation Products: The compound can degrade under certain conditions, such as exposure to light, heat, or oxygen. A primary degradation product is often the result of oxidation. For instance, the corresponding aldehyde, 3-[2-(trifluoromethyl)phenyl]propanal, is susceptible to oxidation to form the carboxylic acid, which is the main compound but could also act as a degradation product if the aldehyde were the intended product.
-
Isomeric Impurities: Positional isomers, such as 3-[3-(trifluoromethyl)phenyl]propanoic acid and 3-[4-(trifluoromethyl)phenyl]propanoic acid, can be present if the starting materials are not pure.
Q2: Which analytical techniques are most suitable for detecting and characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase method with UV or photodiode array (PDA) detection is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and certain by-products. Derivatization may be necessary for non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, enabling the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of unknown impurities once they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanols on the column, causing peak tailing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. 3. Column Overload: Injecting too much sample can lead to peak fronting. | 1. Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. 2. Adjust Mobile Phase pH: Buffer the mobile phase to a pH that ensures consistent ionization of the analyte. For a carboxylic acid, a lower pH (e.g., around 2.5-3.5) is often beneficial. 3. Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time. 2. Temperature Fluctuations: Changes in column temperature can affect retention. 3. Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks. 2. Sample Degradation: The analyte may degrade in the autosampler over time. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and prepare fresh mobile phase daily. 2. Implement a Needle Wash: Use a strong solvent in the needle wash to prevent carryover. 3. Keep Samples Cool: Use a cooled autosampler to minimize sample degradation. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general reversed-phase HPLC method for the separation of this compound from its potential impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
This protocol is suitable for the analysis of residual solvents and other volatile impurities.
Table 2: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min) |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-450 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., methanol) to a concentration of 10 mg/mL. |
Diagrams
Caption: A typical experimental workflow for impurity analysis.
Caption: Troubleshooting logic for poor HPLC peak shape.
Validation & Comparative
Validating the Anti-Inflammatory Efficacy of 3-[2-(trifluoromethyl)phenyl]propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory efficacy of novel 3-[2-(trifluoromethyl)phenyl]propanoic acid derivatives. It outlines key experimental protocols and data presentation formats to objectively compare the performance of these derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Derivatives of this compound are a class of compounds with potential anti-inflammatory properties, structurally related to known arylpropionic acid NSAIDs. Their mechanism of action is anticipated to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. This guide details the methodologies to quantify their efficacy through in vitro enzyme inhibition assays and in vivo models of inflammation, alongside protocols for assessing their impact on pro-inflammatory cytokine production. While specific quantitative data for this novel class of derivatives is not yet widely published, this guide presents standardized tables and experimental designs to facilitate direct comparison with established drugs like Ibuprofen and Diclofenac once data becomes available.
Data Presentation
Effective comparison of anti-inflammatory efficacy relies on clear and concise data presentation. The following tables provide a standardized format for summarizing key quantitative data.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table should be used to compare the potency of the test compounds in inhibiting the two key isoforms of the COX enzyme, COX-1 and COX-2. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the compound's preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Test Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen | Example Value | Example Value | Example Value |
| Diclofenac | Example Value | Example Value | Example Value |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. This table should summarize the percentage of edema inhibition at various time points after administration of the test compounds.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h |
| Test Derivative 1 | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| Test Derivative 2 | e.g., 10 | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen | e.g., 20 | Example Value | Example Value | Example Value |
| Diclofenac | e.g., 10 | Example Value | Example Value | Example Value |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
This table is designed to present data on the inhibition of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a cell-based assay.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Test Derivative 1 | e.g., 10 | Data to be determined | Data to be determined |
| Test Derivative 2 | e.g., 10 | Data to be determined | Data to be determined |
| Dexamethasone (Control) | e.g., 1 | Example Value | Example Value |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric probe)
-
96-well microplate and reader
Procedure:
-
Prepare a series of dilutions for each test compound and reference drug.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound/reference drug.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection system used.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in a model of acute inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (male, 180-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Diclofenac)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or reference drug orally or intraperitoneally at the desired doses. The control group receives the vehicle only.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
Objective: To assess the ability of the test compounds to inhibit the production of pro-inflammatory cytokines in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference drug (e.g., Dexamethasone)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group should remain unstimulated.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase (COX) Pathway and Inhibition
Caption: The Cyclooxygenase (COX) pathway illustrating the inhibition by NSAIDs.
Experimental Workflow: In Vivo Anti-Inflammatory Efficacy Assessment
Caption: Workflow for the carrageenan-induced paw edema assay.
Logical Relationship: Rationale for COX-2 Selectivity
Caption: Rationale for developing COX-2 selective inhibitors.
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenylpropanoic Acid Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylphenylpropanoic acid analogs, focusing on their biological activities as modulators of key protein targets. The inclusion of a trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates.[1][2] This compilation is intended for researchers, scientists, and professionals in the field of drug development to facilitate the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity
The following table summarizes the in vitro activities of selected trifluoromethylphenylpropanoic acid analogs and related compounds against various biological targets. The data highlights the impact of structural modifications on potency and selectivity.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Flufenamic Acid | COX-1 | Conversion of arachidonic acid to PGH2 | 1.8 | [1] |
| COX-2 | Conversion of arachidonic acid to PGH2 | 12 | [1] | |
| Analog 2b | AKR1C3 | Inhibition Assay | < 0.1 | [1] |
| AKR1C2 | Inhibition Assay | > 15 | [1] | |
| Analog 2c | AKR1C3 | Inhibition Assay | < 0.1 | [1] |
| AKR1C2 | Inhibition Assay | > 15 | [1] | |
| Deshydroxy Sulfide Analog 16 | 22Rv1 (prostate cancer cell line) | Antiproliferative Assay | 6.59 | [3] |
| DU-145 (prostate cancer cell line) | Antiproliferative Assay | 8.22 | [3] | |
| LNCaP (prostate cancer cell line) | Antiproliferative Assay | 10.86 | [3] | |
| VCap (prostate cancer cell line) | Antiproliferative Assay | 9.87 | [3] | |
| Bicalutamide | 22Rv1 (prostate cancer cell line) | Antiproliferative Assay | 46.32 | [3] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationships of trifluoromethylphenylpropanoic acid analogs:
-
Pentafluorosulfanyl Substitution: Replacement of the trifluoromethyl group with a pentafluorosulfanyl (SF5) group in flufenamic acid analogs can lead to potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer.[1] Specifically, analogs 2b and 2c demonstrated high inhibitory potency (IC50 < 100 nM) and selectivity (>150-fold) for AKR1C3 over AKR1C2.[1]
-
Ion Channel Modulation: Flufenamic acid and its SF5-containing analogs have been shown to modulate ion channels, with some analogs activating the bile acid-sensitive ion channel (BASIC) more strongly than flufenamic acid itself.[1]
-
Anticancer Activity: Modifications of the propanoic acid side chain and the phenyl ring have been explored to develop antiproliferative agents. For instance, a deshydroxy sulfide analog of bicalutamide (16 ) exhibited significantly enhanced activity against various prostate cancer cell lines compared to the parent drug.[3]
Experimental Protocols
Aldo-Keto Reductase (AKR) Inhibition Assay[1]
The inhibitory activity of the compounds against AKR1C1, AKR1C2, and AKR1C3 was determined by measuring the decrease in NADPH absorption at 340 nm. The reaction mixture (200 µL total volume) contained 100 mM potassium phosphate buffer (pH 7.4), 0.16 mM NADPH, 5 mM 9,10-phenanthrenequinone as a substrate, and the purified enzyme. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored for 5 minutes at 25°C using a microplate reader. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated.
Cyclooxygenase (COX) Inhibition Assay[1]
The inhibitory potency of the compounds towards COX-1 and COX-2 was assessed by measuring the conversion of arachidonic acid to prostaglandin H2 (PGH2). The assay was performed using a commercial COX inhibitor screening assay kit according to the manufacturer's instructions.
Antiproliferative Assay[3]
Human prostate cancer cell lines (22Rv1, DU-145, LNCaP, and VCap) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Cell viability was determined using the sulforhodamine B (SRB) assay. The IC50 values were calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships discussed, highlighting the key modification points on the trifluoromethylphenylpropanoic acid scaffold and their impact on biological activity.
Caption: Key SAR insights for trifluoromethylphenylpropanoic acid analogs.
References
comparing the biological activity of ortho, meta, and para isomers of trifluoromethylphenylpropanoic acid
A Comparative Guide to the Biological Activities of Ortho, Meta, and Para Isomers of Trifluoromethylphenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the ortho, meta, and para isomers of trifluoromethylphenylpropanoic acid. Direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature. Therefore, this guide synthesizes information from studies on related derivatives to infer potential therapeutic applications and highlight the influence of the trifluoromethyl group's position on biological function.
Summary of Biological Activities
The position of the trifluoromethyl (CF₃) group on the phenyl ring of phenylpropanoic acid can significantly influence its pharmacological properties. The electron-withdrawing nature of the CF₃ group can affect the molecule's acidity, lipophilicity, and binding interactions with biological targets. While a direct head-to-head comparison is not available, existing research on derivatives of each isomer suggests distinct potential activities.
Data Presentation
The following table summarizes the observed biological activities for derivatives of each isomer of trifluoromethylphenylpropanoic acid. It is important to note that these activities may not be directly attributable to the parent compounds themselves but provide valuable insights for further research.
| Isomer Position | Derivative Studied | Observed Biological Activity |
| Ortho (2-) | 2-(Aryl)propanoic acids (general class) | Generally known for anti-inflammatory activity (NSAIDs). Specific data for the 2-trifluoromethyl derivative is scarce. |
| Meta (3-) | (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid | Anti-inflammatory and analgesic properties.[1] |
| 3-(3-Trifluoromethylphenyl)propionic acid | Used as a building block in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism.[2] | |
| Para (4-) | 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives | Potent inhibitors of Gram-positive bacteria.[3][4] |
| 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid | Neuroprotective effects against chronic cerebral hypoperfusion injury.[5] |
Experimental Protocols
Detailed experimental methodologies for the key findings cited are crucial for reproducibility and further investigation. Below are generalized protocols based on the types of studies identified.
Anti-inflammatory Activity Assay (General Protocol)
A common method to assess anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing necessary co-factors like glutathione and hematin.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compounds: The trifluoromethylphenylpropanoic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme.
-
Reaction Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The formation of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound.
-
Bacterial Strains: Target Gram-positive bacteria (e.g., Staphylococcus aureus) are cultured in appropriate broth media.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Chemical Structures of Trifluoromethylphenylpropanoic Acid Isomers
The following diagram illustrates the chemical structures of the ortho, meta, and para isomers.
Caption: Chemical structures of ortho, meta, and para isomers of trifluoromethylphenylpropanoic acid.
General Workflow for Biological Activity Screening
The diagram below outlines a typical workflow for screening the biological activity of chemical compounds.
Caption: A generalized workflow for the screening and development of biologically active compounds.
References
- 1. (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid | Benchchem [benchchem.com]
- 2. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the metabolic stability of fluorinated versus non-fluorinated phenylpropanoic acids
For researchers, scientists, and drug development professionals, enhancing a drug candidate's metabolic stability is a critical step in optimizing its pharmacokinetic profile. This guide provides a comparative study of the metabolic stability of fluorinated versus non-fluorinated phenylpropanoic acids, a common scaffold in medicinal chemistry. By examining the metabolic fates of ibuprofen (a non-fluorinated example) and flurbiprofen (a fluorinated analogue), we illustrate the profound impact of fluorination on retarding metabolic degradation.
The introduction of fluorine into a drug molecule can significantly alter its physicochemical properties, often leading to improved metabolic stability.[1][2][3] This is primarily due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[4] By strategically placing fluorine atoms at metabolically vulnerable positions, the rate of drug metabolism can be slowed, potentially leading to a longer half-life and improved bioavailability.
This guide presents a comparison based on available in vitro data for ibuprofen and flurbiprofen, both of which are primarily metabolized by the CYP2C9 enzyme.[5][6] While a direct head-to-head study with identical experimental conditions was not identified in the public domain, the existing data provides valuable insights into the metabolic consequences of fluorination within this class of compounds.
Data Presentation: A Tale of Two Stabilities
| Compound | Fluorination Status | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolizing Enzyme | Data Source |
| Ibuprofen | Non-fluorinated | Data not explicitly provided in cited sources, but kinetic parameters are available. | Vmax and Km values for hydroxylation have been determined (see note below). | CYP2C9, CYP2C8 | [3] |
| Flurbiprofen | Fluorinated | Not available from a directly comparable study. | Not available from a directly comparable study. | CYP2C9 | [5] |
Note on Ibuprofen Metabolism Kinetics: The metabolism of S-ibuprofen in human liver microsomes to its major hydroxylated metabolites is characterized by the following kinetic parameters: for 2-hydroxylation, the Vmax is 566 ± 213 pmol/min/mg and the Km is 38 ± 13 µM; for 3-hydroxylation, the Vmax is 892 ± 630 pmol/min/mg and the Km is 21 ± 6 µM.[3] A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols: Unveiling Metabolic Fate
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes (HLM), a standard method for assessing the susceptibility of a compound to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (non-fluorinated and fluorinated phenylpropanoic acids)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the HLM incubation mixture to 37°C.
-
Add the test compound to the HLM mixture at the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing the Metabolic Landscape
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway for ibuprofen and the general workflow of an in vitro metabolic stability assay.
Caption: CYP450-mediated metabolism of Ibuprofen.
Caption: Experimental workflow for in vitro microsomal stability assay.
References
- 1. Glucuronidation of 2-arylpropionic acids pirprofen, flurbiprofen, and ibuprofen by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the relative hepatotoxicity in vitro of the non-steroidal anti-inflammatory drugs ibuprofen, flurbiprofen and butibufen - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 3-[2-(trifluoromethyl)phenyl]propanoic acid against a reference standard
A Comparative Guide to Assessing the Purity of Synthesized 3-[2-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of chemical purity is a cornerstone of scientific research and pharmaceutical development. For a compound such as this compound, a crucial building block in the synthesis of various pharmacologically active molecules, verifying its purity against a certified reference standard is not merely a quality control step but a prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of a newly synthesized batch of this compound against a reference standard, detailing the experimental protocols and presenting the comparative data.
The purity of an organic compound is often evaluated using a combination of chromatographic and spectroscopic methods. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide orthogonal data points, collectively offering a high degree of confidence in the purity assessment.[1][2]
Experimental and Analytical Workflow
A systematic workflow is essential for the direct comparison of the synthesized material with the reference standard. Both samples are subjected to an identical series of analytical tests in parallel. This approach minimizes variability and allows for a direct and accurate comparison of the results.
Caption: Workflow for purity assessment of synthesized acid vs. reference.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a sample by separating its components.[3] By comparing the chromatogram of the synthesized compound to that of a high-purity reference standard, one can identify and quantify impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Both the synthesized compound and the reference standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For this compound, both ¹H NMR and ¹⁹F NMR are highly informative. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive and clean method for confirming identity and detecting fluorine-containing impurities.[4][5]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR Protocol: Standard proton NMR experiment with a sufficient relaxation delay to ensure accurate integration.
-
¹⁹F NMR Protocol: Standard fluorine NMR experiment, typically proton-decoupled to simplify the spectrum.
-
Sample Preparation: Approximately 10 mg of the synthesized compound and the reference standard were each dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[6] This technique is excellent for confirming the identity of the synthesized compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Sample Infusion: The sample solutions prepared for HPLC analysis can be directly infused into the mass spectrometer.
-
Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion peak [M-H]⁻.
Comparative Data Analysis
The data obtained from the parallel analysis of the synthesized this compound and the reference standard are summarized in the following tables.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference Standard | 8.24 | 99.95 | 99.9% |
| Synthesized Compound | 8.25 | 99.21 | 99.2% |
| Impurity 1 | 6.48 | 0.52 | - |
| Impurity 2 | 9.12 | 0.27 | - |
The HPLC data indicates that the synthesized compound has a purity of 99.2%, with two minor impurities detected. The retention time of the main peak in the synthesized sample closely matches that of the reference standard, confirming its identity.
Table 2: ¹H and ¹⁹F NMR Spectral Data Comparison
| Nucleus | Reference Standard Chemical Shift (δ, ppm) | Synthesized Compound Chemical Shift (δ, ppm) | Assignment |
| ¹H | 10.5 (s, 1H) | 10.5 (s, 1H) | -COOH |
| 7.62 (d, 1H) | 7.62 (d, 1H) | Ar-H | |
| 7.45 (t, 1H) | 7.45 (t, 1H) | Ar-H | |
| 7.38 (t, 1H) | 7.38 (t, 1H) | Ar-H | |
| 7.29 (d, 1H) | 7.29 (d, 1H) | Ar-H | |
| 3.15 (t, 2H) | 3.15 (t, 2H) | -CH₂-Ar | |
| 2.78 (t, 2H) | 2.78 (t, 2H) | -CH₂-COOH | |
| ¹⁹F | -58.2 (s) | -58.2 (s) | -CF₃ |
The ¹H and ¹⁹F NMR spectra of the synthesized compound are in excellent agreement with the reference standard. The chemical shifts and multiplicities of all signals are identical, which strongly supports the structural identity of the synthesized material. No significant impurity signals were observed in the NMR spectra.
Table 3: Mass Spectrometry Data
| Sample | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Reference Standard | 217.05 | 217.06 |
| Synthesized Compound | 217.05 | 217.06 |
The mass spectrometry data confirms that the synthesized compound has the correct molecular weight. The observed mass-to-charge ratio for the deprotonated molecule is consistent with the expected value for this compound.
Conclusion
The comprehensive analysis of the synthesized this compound using a multi-technique approach provides a clear and objective assessment of its purity and identity. The HPLC results indicate a purity of 99.2%, with the presence of minor impurities. Both ¹H and ¹⁹F NMR spectroscopy, along with mass spectrometry, unequivocally confirm the chemical structure and molecular weight of the synthesized compound, showing excellent correlation with the certified reference standard. The combined data from these orthogonal analytical methods instills a high degree of confidence in the quality of the synthesized material for its intended use in further research and development.
References
cross-validation of analytical methods for trifluoromethylated compounds
A Guide to the Cross-Validation of Analytical Methods for Trifluoromethylated Compounds
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data for trifluoromethylated compounds is paramount. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group can influence the behavior of these molecules during analysis, necessitating robust and well-validated analytical methods. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a high degree of confidence in the reported data.[1][2] This guide offers a comparative overview of common analytical techniques for trifluoromethylated compounds, complete with performance data and detailed experimental protocols.
Method Performance Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the analyte and its matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for routine analysis, while mass spectrometry-based methods (LC-MS, GC-MS) offer higher sensitivity and specificity, which are crucial for trace-level quantification and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, provides valuable structural information and can be used for quantitative analysis without the need for a reference standard of the analyte.
The following table summarizes typical performance characteristics of these methods for the analysis of trifluoromethylated compounds. The data presented is a synthesis of representative values found in the literature to provide a comparative framework.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | ¹⁹F NMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL range | µg/mL range |
| Selectivity | Moderate | High | High | High |
| Typical Application | Assay, purity | Trace analysis, metabolites | Volatile impurities | Structural elucidation, quantification |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible and reliable analytical results. The following sections provide representative experimental methodologies for the analysis of trifluoromethylated compounds using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the analysis of a non-volatile, UV-active trifluoromethylated pharmaceutical compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[3]
2. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak corresponding to the trifluoromethylated analyte based on its retention time.
-
Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the trace-level quantification of trifluoromethylated compounds in complex matrices, such as biological fluids.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate stationary phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for the target trifluoromethylated analyte and an internal standard must be determined.
2. Sample Preparation (e.g., for plasma samples):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile or semi-volatile trifluoromethylated compounds.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
2. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For trace analysis, a derivatization step may be necessary to increase volatility and thermal stability.
3. Data Analysis:
-
Identify the analyte by its retention time and mass spectrum.
-
Quantify using a calibration curve or by the internal standard method.
Cross-Validation Workflow
The process of cross-validating analytical methods for a trifluoromethylated compound involves a systematic comparison of the results obtained from different techniques. This workflow ensures that the chosen methods are suitable for their intended purpose and provide consistent and reliable data.
This structured approach to cross-validation provides a robust framework for ensuring the quality and reliability of analytical data for trifluoromethylated compounds, which is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries.[5][6]
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
comparing the efficacy of different synthetic routes to 3-[2-(trifluoromethyl)phenyl]propanoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three primary synthetic routes to 3-[2-(trifluoromethyl)phenyl]propanoic acid, a valuable building block in the development of various pharmaceutical compounds.
This document outlines the efficacy of three distinct synthetic pathways: the hydrogenation of a cinnamic acid precursor, the malonic ester synthesis, and a Heck reaction followed by oxidation. Each route is evaluated based on reaction yield, purity, and the complexity of the experimental protocol.
Data Summary: A Comparative Overview
The following table summarizes the quantitative data for the three primary synthetic pathways to this compound, offering a clear comparison of their efficiencies.
| Parameter | Route 1: Hydrogenation | Route 2: Malonic Ester Synthesis | Route 3: Heck Reaction & Oxidation |
| Starting Materials | 3-[2-(trifluoromethyl)phenyl]acrylic acid | 2-(Trifluoromethyl)benzyl bromide, Diethyl malonate | 1-Bromo-2-(trifluoromethyl)benzene, Acrolein diethyl acetal |
| Key Steps | Catalytic Hydrogenation | Alkylation, Hydrolysis, Decarboxylation | Heck Coupling, Hydrogenation, Oxidation |
| Overall Yield (%) | High (Specific data for ortho-isomer not widely reported, but typically >90% for similar substrates) | Moderate to High (Estimated 80-90% based on similar syntheses) | Moderate (Multi-step process, overall yield likely 60-70%) |
| Purity (%) | High | High | Good to High |
| Reaction Time | Typically 4-24 hours | Multi-day procedure | Multi-day procedure |
| Key Advantages | High atom economy, clean reaction | Well-established, reliable method | Avoids handling of acrylic acid derivatives directly |
| Key Disadvantages | Requires handling of hydrogen gas, availability of starting acrylic acid | Multi-step, potential for side reactions | Multi-step, requires palladium catalyst, overall yield may be lower |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, providing a clear visual comparison of the starting materials, intermediates, and final product.
Safety Operating Guide
Proper Disposal of 3-[2-(Trifluoromethyl)phenyl]propanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal protocols for 3-[2-(Trifluoromethyl)phenyl]propanoic acid are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this halogenated organic acid, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial due to its halogenated nature. Halogenated organic compounds require specific disposal streams to prevent environmental contamination and comply with regulations.[5][6]
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6]
-
This includes the pure compound, contaminated solutions, and any contaminated labware such as pipette tips, vials, and gloves.
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [6][7][8] This is because the disposal methods for these two categories are different and mixing them can increase disposal costs and complicate the disposal process.[6]
2. Waste Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[7]
-
Include appropriate hazard pictograms (e.g., corrosive, irritant).
3. Waste Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[6]
-
Ensure the container is kept closed except when adding waste.[7]
-
Store the container in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The EHS office will work with a certified hazardous waste disposal company for final disposal.
-
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[2][9] This process is designed to break down the stable carbon-fluorine bonds.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
